Product packaging for 7H-Furo[2,3-f]indole(Cat. No.:CAS No. 42424-75-9)

7H-Furo[2,3-f]indole

Cat. No.: B13962048
CAS No.: 42424-75-9
M. Wt: 157.17 g/mol
InChI Key: HYNMBMPMHWWUDT-UHFFFAOYSA-N
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Description

Significance of Fused Heterocyclic Systems in Organic Chemistry

Fused heterocyclic systems are complex ring structures where two or more heterocyclic rings share one or more common atoms. fiveable.me These systems are of paramount importance in organic chemistry due to their unique chemical properties and diverse biological activities, often serving as foundational components in pharmaceuticals and naturally occurring compounds. fiveable.me The incorporation of multiple heteroatoms, such as nitrogen, oxygen, and sulfur, within the fused rings enhances their reactivity and provides numerous possibilities for functionalization, making them versatile building blocks in synthetic chemistry. fiveable.me

The unique electronic characteristics and structural diversity of fused heterocyclic systems make them valuable in the development of therapeutic agents for a wide range of diseases, including cancer and infectious diseases. igi-global.com Their rigid structures allow for specific interactions with biological targets, which can lead to enhanced efficacy and selectivity in drug design. fiveable.me The ongoing exploration of fused heterocycles continues to reveal their potential in creating next-generation drugs with improved pharmacological profiles. igi-global.com

Structural Classification within Furoindole and Related Chemotypes

Furoindoles are a class of heterocyclic compounds characterized by a furan (B31954) ring fused to an indole (B1671886) ring system. vulcanchem.com The different points of fusion between the furan and indole rings give rise to several regioisomers, each with a unique spatial arrangement and distinct chemical properties. This structural diversity is a key factor in the wide range of applications for furoindole derivatives.

The primary regioisomers of furoindole include:

7H-Furo[2,3-f]indole

7H-Furo[3,2-f]indole

Furo[2,3-b]indole

Furo[2,3-g]indole

These isomers differ in the orientation of the furan ring relative to the indole nucleus, which significantly influences their chemical reactivity and biological activity.

The this compound system is a specific arrangement where the furan ring is fused to the 'f' face of the indole ring system. Derivatives of this core structure have been synthesized and studied for their potential applications. For instance, the synthesis of various substituted 7H-furo[2,3-f]indoles has been achieved through multi-step reaction sequences. prepchem.com

Compound Name CAS Number Molecular Formula
This compound42424-75-9C10H7NO
5-Methyl-3,6-dioxo-2,3,6,7-tetrahydro-furo[2,3-f]indole851682-14-9C11H9NO3
Ethyl 5-ethyl-6-oxo-6,7-dihydro-5H-furo[2,3-f]indole-7-carboxylate103113-47-9C15H15NO4
7,7-Dimethyl-2H,3H,5H,6H,this compound1861595-15-4C12H15NO
2H,3H,5H,6H,this compound-6,7-dioneNot AvailableC10H7NO3

7H-Furo[3,2-f]indole is another regioisomer where the furan ring is fused to the indole moiety in a different orientation. smolecule.com This unique fusion pattern influences its reactivity and biological activity compared to other furoindoles. smolecule.com Research has shown that this compound and its derivatives exhibit a range of biological activities, including antioxidant and antimicrobial properties. smolecule.com Synthesis of this scaffold can be achieved through various methods, including one-pot reactions and microwave-assisted synthesis. smolecule.com

Compound Name CAS Number Molecular Formula
7H-Furo[3,2-f]indole863993-85-5C10H7NO
7H-Furo[3,2-f]indole, 7-[4,4''-bis(4,6-diphenyl-1,3,5-triazin-2-yl)-2,2''-dimethyl[1,1':3',1''-terphenyl]-5'-yl]-1826811-77-1C60H41N7O
7H-Furo[3,2-f]indole, 7,7'-[(6-phenyl-1,3,5-triazine-2,4-diyl)bis(2,3-dimethyl[1,1'-biphenyl]-4',4-diyl)]bis-1826805-72-4Not Available
7H-Furo[3,2-f]indole-7-carboxamide, 5,6-dihydro-3-methyl-N-3-pyridinyl-Not AvailableNot Available

The Furo[2,3-b]indole core structure is present in many natural products that exhibit a wide range of biological activities. thieme-connect.com For example, madindolines A and B, which contain this ring system, are selective inhibitors of interleukin-6. thieme-connect.com The synthesis of substituted furo[2,3-b]indoles can be achieved through methods like the McMurry coupling reaction. thieme-connect.com

Compound Name CAS Number Molecular Formula
3a,8a-Dimethyl-3,3a,8,8a-tetrahydro-2H-furo-[2,3-b]indole25576-64-1C12H15NO
6-phenyl-6H-benzo vulcanchem.commsu.edufuro[2,3-b]indole1269621-03-5Not Available
Di-tert-butyl ((2,3-dihydro-8H-furo[2,3-b]indole-3a,8(8aH)-diyl)bis(4-methoxy-3,1-phenylene))dicarbamateNot AvailableNot Available
Methyl 5-Methoxy-3a-methyl-2-oxo-2,3,3a,8a-tetrahydro-8H-furo[2,3-b]indole-8-carboxylateNot AvailableNot Available

The Furo[2,3-g]indole system has also been a subject of synthetic efforts. researchgate.net For example, N-tosylated furano[2,3-g]indoles can be synthesized from 3-(4-chlorophenyl)-6-hydroxy-4-methoxy-1-(toluene-4-sulfonyl)indole-7-carbaldehyde through alkylation and subsequent cyclization. researchgate.net The synthesis of the tetracyclic aromatic compound furo[2,3-g]thieno[2,3-e]indole has also been reported, highlighting the versatility of this scaffold in creating more complex molecular architectures. acs.orgacs.org

Compound Name CAS Number Molecular Formula
7,8-dihydro-1H-furo[2,3-g]indole170728-95-7C10H9NO
Furo[2,3-g]thieno[2,3-e]indoleNot AvailableNot Available
3-(4-Chlorophenyl)-6-hydroxy-4-methoxy-1-(toluene-4-sulfonyl)indole-7-carbaldehydeNot AvailableNot Available

Benzo-Fused Furoindoles

The fusion of a benzene (B151609) ring to the furoindole core creates the benzo[cd]furo[2,3-f]indole system. Derivatives of this structure have been synthesized and their properties investigated.

Synthesis : A procedure for the synthesis of derivatives of the benzo[cd]furo[2,3-f]indole system has been developed based on the cyclodehydration of 6-acylmethyloxy-1-alkyl-benzo[cd]indol-2(1H)-ones. researchgate.netresearchgate.net Depending on the reaction conditions, either 7- or 8-aryl derivatives of benzo[cd]furo[2,3-f]indol-4(5H)-ones can be prepared. researchgate.netresearchgate.net The molecular and crystal structures of some of these derivatives have been confirmed by X-ray diffraction. researchgate.netresearchgate.net

Applications in Dyes : The stable polyene cation-radical containing the 7,8-dihydrobenzo[cd]furo[2,3-f]indol terminal groups has been synthesized and its electronic and spectral properties studied. researchgate.net

Related Furo-Heteroaromatic Systems

The Furo[2,3-f]isoindole system is another related heteroaromatic compound whose synthesis has been achieved through modern organic chemistry techniques.

Tandem Ugi/Intramolecular Diels-Alder Reaction : A tandem sequence involving the Ugi reaction and an intramolecular Diels-Alder vinylarene (IMDAV) reaction has been designed to produce furo[2,3-f]isoindole derivatives. nih.govbeilstein-journals.org This one-pot reaction, starting from (E)-3-(furan-2-yl)acrylaldehyde, maleic acid monoanilide, an isonitrile, and an amine, yields the 4,4a,5,6,7,7a-hexahydro-3aH-furo[2,3-f]isoindole core with high stereoselectivity. nih.govbeilstein-journals.org

This complex heterocyclic system, which incorporates indole, furan, and quinoxaline (B1680401) rings, has been synthesized through efficient one-pot methodologies.

One-Pot Synthesis : 7H-indolo[3',2':4,5]furo[2,3-b]quinoxaline derivatives can be synthesized directly from methyl 2-(2-chloro-1H-indol-3-yl)-2-oxoacetate or its N-alkyl derivatives under neutral or mildly acidic conditions. aurigeneservices.com This method is considered a greener approach as it avoids the use of harsh reagents like POCl3 and strong alkali that were required in previous methods. aurigeneservices.com

Antitubercular Activity of Analogs : Heterocyclic analogues, specifically 4-alkyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline derivatives, have been synthesized and evaluated for their antimycobacterial activity, showing a reasonable bacteriostatic effect against Mycobacterium tuberculosis. mdpi.com

Mentioned Compounds
Compound Name
This compound
5-Methyl-3,6-dioxo-2,3,6,7-tetrahydro-furo[2,3-f]indole
Furo[3,2-b]indole
2-(furan-2-yl)anilines
propargyl carbonates
4H-furo[3,2-b]indoles
propargyl esters
2-alkenylidene-3-oxoindolines
Furo[3,2-e]indole
Furo[3,2-e]pyrido[4,3-b]indoles
1,4,5-trisubstituted 8-hydroxy-5H-pyrido[4,3-b]indoles
amino-substituted furo[3,2-e]-pyrido[4,3-b]indole
dihydrofuro[3,2-e]-pyrido[4,3-b]indole
2,6-dihydro-1H-furo[3,2-e]pyrido[4,3-b]indole
Benzo[cd]furo[2,3-f]indole
6-acylmethyloxy-1-alkyl-benzo[cd]indol-2(1H)-ones
benzo[cd]furo[2,3-f]indol-4(5H)-ones
7,8-dihydrobenzo[cd]furo[2,3-f]indol
Furo[2,3-f]isoindole
(E)-3-(furan-2-yl)acrylaldehyde
maleic acid monoanilide
4,4a,5,6,7,7a-hexahydro-3aH-furo[2,3-f]isoindole
Indolo[3',2':4,5]furo[2,3-b]quinoxaline
methyl 2-(2-chloro-1H-indol-3-yl)-2-oxoacetate
4-alkyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline
Spiro[7H-furo(3,2-f)-(2H-1)-benzopyran-7,2'-indolines]acs.org

This class of compounds represents a fusion of the furo-benzopyran system with an indoline (B122111) moiety through a spirocyclic linkage. These molecules are of significant interest due to their photochromic properties, the ability to change color upon exposure to light. cdnsciencepub.comcdnsciencepub.com

Detailed studies have been conducted on the photochromic behavior, as well as the absorption and luminescence spectra, of a series of 1′,3′,3′-trimethyl-1,2-tetramethylenespiro[7H-furo(3,2-f)-(2H-1)-benzopyran-7,2′-indolines]. researchgate.net A key finding in this research was the detection of an acoplanar cis-cisoid intermediate during the photoinitiated ring-opening reaction of a 6-(tert-butyl) derivative. researchgate.net This intermediate was found to have a sufficiently long lifetime at 77 K to allow for the observation of its absorption and fluorescence spectra. researchgate.net The existence of this intermediate in both thermal and photoinitiated ring-opening processes was further supported by Density Functional Theory (DFT) calculations. researchgate.net

The synthesis of these furo-fused benzopyrans can be achieved by reacting suitable heterocyclic phenols with propargylic alcohols in an acidic medium, followed by a thermal Claisen rearrangement. cdnsciencepub.comcdnsciencepub.com All the resulting compounds demonstrate photochromic behavior at room temperature. cdnsciencepub.comcdnsciencepub.com The furo-fused benzopyrans are noted for having bathochromically shifted and broadened absorption spectra for their photoinduced forms compared to their naphthopyran counterparts. cdnsciencepub.comcdnsciencepub.com

Compound Class Key Property Research Finding
Spiro[7H-furo(3,2-f)-(2H-1)-benzopyran-7,2'-indolines]PhotochromismObservation of a long-lived reaction intermediate at low temperatures. researchgate.net
Furo-fused benzopyransSpectral PropertiesAbsorption spectra are broadened and bathochromically shifted (shifted to longer wavelengths). cdnsciencepub.comcdnsciencepub.com
Furo[2,3-e]vulcanchem.comrsc.orgdiazepin-3-oneresearchgate.net

Derivatives of Furo[2,3-e] vulcanchem.comrsc.orgdiazepin-3-one are heterocyclic compounds containing a 7-membered dinitrogen-fused ring, which are of interest for their potential biological and medicinal applications. researchgate.netnih.gov

A straightforward and efficient method for the synthesis of these compounds has been developed, utilizing a one-pot tandem cyclization/[4 + 3] annulation reaction. nih.gov This reaction occurs between enynamides and α-bromohydroxamates at room temperature and demonstrates a tolerance for a variety of functional groups. researchgate.netnih.gov The resulting polycyclic heterocyclic products are considered potentially valuable in the fields of medicinal chemistry and material science. researchgate.net

Reaction Type Reactants Product Key Features
Tandem Cyclization/[4 + 3] AnnulationEnynamides and α-bromohydroxamatesFuro[2,3-e] vulcanchem.comrsc.orgdiazepin-3-one derivativesOne-pot reaction, proceeds at room temperature, tolerates various functional groups. researchgate.netnih.gov
Furo[3,2-e]pyrido[4,3-b]indolecdnsciencepub.com

The Furo[3,2-e]pyrido[4,3-b]indole scaffold is another significant class of furoindole derivatives that has been synthesized and evaluated for its biological activity. nih.govingentaconnect.com

These compounds were synthesized starting from 1,4,5-trisubstituted 8-hydroxy-5H-pyrido[4,3-b]indoles. nih.gov The synthesis involved creating chlorinated intermediates, such as 10-chloro-2,6-dihydro-1H-furo[3,2-e]pyrido-[4,3-b]indole, which were then substituted by reacting them with diamines under high-temperature conditions. nih.gov

When tested against three different tumor cell lines (L1210 leukemia, B16 melanoma, and MCF7 breast adenocarcinoma), the amino-substituted furo[3,2-e]pyrido[4,3-b]indole derivatives displayed cytotoxic properties. nih.gov The 2,6-dihydro-1H-furo[3,2-e]pyrido[4,3-b]indole series was found to be particularly potent. The most active compound from this series, designated 12b, was shown to significantly inhibit both DNA topoisomerase I and topoisomerase II. Its potency in inhibiting cell proliferation and causing an accumulation of L1210 cells in the G2 + M phase of the cell cycle was comparable to that of Adriamycin. nih.gov

Compound Series Biological Activity Mechanism of Action Cell Lines Tested
2,6-dihydro-1H-furo[3,2-e]pyrido[4,3-b]indoleCytotoxicInhibition of DNA topoisomerase I and IIL1210 leukaemia, B16 melanoma, MCF7 breast adenocarcinoma nih.gov
Pyrroloindolines and Furoindolines as Structural Analoguesnih.govrsc.org

Pyrroloindolines and furoindolines are recognized as crucial structural components in a vast number of indole alkaloids, many of which exhibit interesting biological activities. rsc.orgrsc.org These motifs, particularly those with a C3-quaternary stereocenter, are prevalent in natural alkaloids and pharmaceutical molecules and often display anti-cancer, anti-bacterial, and anti-fungal properties. nih.gov

The synthesis of these structures is an active area of research. Cascade dearomatization reactions of indoles are considered efficient and direct methods for creating rsc.orgsmolecule.com-fused indoline derivatives. rsc.orgrsc.org One such highly efficient method involves the intermolecular cascade dearomatization of substituted indoles with benzodithiolylium tetrafluoroborate, which provides a novel way to synthesize C3 methyl-substituted pyrroloindolines and furoindolines under mild conditions. rsc.orgrsc.org This strategy has been successfully applied to the concise synthesis of the natural products esermethol and physovenine. rsc.orgrsc.org

Another approach involves the reaction of tryptophols or tryptamines. nih.gov For example, the catalytic asymmetric dearomatization (CADA) of tryptophols with o-quinone diimides (o-QDIs), followed by intramolecular cyclization, can produce furoindolines in high yield and with excellent enantioselectivity. nih.gov The most common synthetic routes to pyrroloindolines are biomimetic pathways that start with tryptophan or tryptamine (B22526) derivatives. acs.org

Structural Motif Significance Synthetic Strategy
Pyrroloindolines / FuroindolinesKey elements in many biologically active indole alkaloids. rsc.orgrsc.orgCascade dearomatization of indoles. rsc.orgrsc.orgnih.gov
C3 methyl-substituted FuroindolinesFound in numerous natural products. rsc.orgrsc.orgIntermolecular cascade dearomatization with benzodithiolylium tetrafluoroborate. rsc.orgrsc.org
Chiral FuroindolinesImportant privileged polycyclic indoline motifs. nih.govCatalytic Asymmetric Dearomatization (CADA) of tryptophols. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7NO B13962048 7H-Furo[2,3-f]indole CAS No. 42424-75-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

42424-75-9

Molecular Formula

C10H7NO

Molecular Weight

157.17 g/mol

IUPAC Name

7H-furo[2,3-f]indole

InChI

InChI=1S/C10H7NO/c1-3-11-9-5-8-2-4-12-10(8)6-7(1)9/h2-6H,1H2

InChI Key

HYNMBMPMHWWUDT-UHFFFAOYSA-N

Canonical SMILES

C1C=NC2=C1C=C3C(=C2)C=CO3

Origin of Product

United States

Advanced Synthetic Methodologies for 7h Furo 2,3 F Indole and Analogues

Cascade and Tandem Reaction Sequences

Cascade and tandem reactions offer an elegant and atom-economical approach to the synthesis of complex molecules from simple precursors in a single operation. These processes, by combining multiple bond-forming events in one pot, minimize waste, reduce purification steps, and often allow for the construction of intricate polycyclic systems with high efficiency and stereocontrol.

Ugi/Intramolecular Diels-Alder (IMDAV) Tandem Cycloaddition for Furo[2,3-f]isoindoles

A novel and efficient one-pot synthesis of furo[2,3-f]isoindole derivatives has been achieved through a tandem sequence combining the Ugi multicomponent reaction with an intramolecular Diels-Alder (IMDA) reaction of a vinylarene (IMDAV). nih.govbeilstein-journals.orgresearchgate.net This strategy utilizes 3-(furan-2-yl)acrylaldehyde as a key starting material. nih.govbeilstein-journals.orgresearchgate.net

In this process, the Ugi reaction of (E)-3-(furan-2-yl)acrylaldehyde, an amine, an isonitrile, and maleic acid monoanilide generates an Ugi adduct. nih.govnih.gov This intermediate then spontaneously undergoes an intramolecular Diels-Alder cycloaddition. nih.govnih.gov The furan (B31954) ring acts as the diene and the newly formed enamide functions as the dienophile, leading to the formation of the 4,4a,5,6,7,7a-hexahydro-3aH-furo[2,3-f]isoindole core. nih.govresearcher.life This reaction proceeds with a high degree of stereoselectivity, yielding single pairs of enantiomers as exo-adducts in excellent yields. nih.govbeilstein-journals.orgresearchgate.net The coordinated mechanism of the Ugi and Diels-Alder reactions is speculated to be responsible for the observed high stereoselectivity. nih.govbeilstein-journals.orgresearchgate.net

Interestingly, when (2E,4E)-5-(furan-2-yl)penta-2,4-dienal is used, the intramolecular Diels-Alder reaction occurs without the involvement of the furan ring, leading to the formation of 2,3,3a,4,5,7a-hexahydro-1H-isoindoles. nih.govresearchgate.netresearcher.life This highlights the versatility of the tandem Ugi/IMDA approach for accessing different heterocyclic scaffolds. nih.govresearchgate.net

Reactant 1Reactant 2Reactant 3Reactant 4ProductYield
(E)-3-(furan-2-yl)acrylaldehydeAmineIsonitrileMaleic acid monoanilide4,4a,5,6,7,7a-hexahydro-3aH-furo[2,3-f]isoindoleExcellent
(2E,4E)-5-(furan-2-yl)penta-2,4-dienalAmineIsonitrileMaleic acid monoanilide2,3,3a,4,5,7a-hexahydro-1H-isoindoleHigh

Cascade Dearomatization of Indole (B1671886) Derivatives for Furoindolines

Furoindolines are privileged structural motifs found in numerous natural alkaloids and pharmaceutical agents. nih.gov A powerful strategy for their synthesis involves the cascade dearomatization of indole derivatives. nih.govrsc.orgrsc.org This approach allows for the direct construction of the nih.govsemanticscholar.org-fused indoline (B122111) skeleton from readily available substituted indoles. rsc.org

One such method employs the reaction of tryptophols with o-quinone diimides (o-QDIs) in a dearomative arylation-cyclization cascade. nih.gov This reaction proceeds via a 1,4-conjugate addition of the indole to the o-QDI, followed by an intramolecular cyclization to furnish the furoindoline ring system with high yield and enantioselectivity. nih.gov

Another efficient method involves the intermolecular cascade dearomatization of substituted indoles with benzodithiolylium tetrafluoroborate. rsc.orgrsc.org This reaction generates a carbenium ion that triggers the cascade, leading to the formation of C3 methyl-substituted furoindolines under mild conditions. rsc.orgrsc.org The utility of this method has been demonstrated in the concise total synthesis of natural products like esermethol and physovenine. rsc.orgrsc.org

Indole DerivativeReagentProductKey Features
Tryptophol (B1683683)o-Quinone DiimideFuroindolineHigh yield and enantioselectivity
Substituted IndoleBenzodithiolylium tetrafluoroborateC3-Methyl-substituted FuroindolineMild conditions, applicable to natural product synthesis
Indole DerivativeMethyl IodideC3-Methyl-substituted FuroindolineSynthesis of C3-methyl substituted furoindolines scispace.com

Gold-Catalyzed Cascade Annulation for Furoindoles

Gold catalysis has emerged as a powerful tool in organic synthesis due to the unique ability of gold(I) catalysts to activate π-systems. acs.orgunimi.it This has been exploited in the development of cascade reactions for the synthesis of furoindole derivatives.

One notable example is the gold-catalyzed ligand-dependent cyclization of ynamide precursors. rsc.orgrsc.org By carefully selecting the ancillary phosphine (B1218219) ligand, the reaction can be switched to produce either indole or furoindole scaffolds. rsc.orgrsc.org The use of the Me4tBuXPhos ligand promotes a tandem annulation process that constructs the furoindole architecture in moderate to excellent yields under mild conditions. rsc.orgrsc.org This method offers a divergent and selective route to these important heterocyclic frameworks. rsc.orgrsc.org

Another gold-catalyzed cascade involves the reaction of 4H-furo[3,2-b]indoles with allenamides. acs.orgunimi.it This reaction is initiated by the addition of a gold-activated allene (B1206475) to the furan moiety of the furoindole. acs.orgunimi.it This is followed by a ring-opening/ring-closing sequence to afford 2-spirocyclopentane-1,2-dihydro-3H-indolin-3-ones. acs.orgunimi.it

Starting MaterialReagentCatalyst/LigandProduct
Ynamide-Au(I)/Me4tBuXPhosFuroindole
4H-Furo[3,2-b]indoleAllenamideAu(I) catalyst2-Spirocyclopentane-1,2-dihydro-3H-indolin-3-one

Tandem Cyclization/[4+3] Annulation for Furo[2,3-e]semanticscholar.orgCurrent time information in Madison County, US.diazepin-3-one Derivatives

A one-pot tandem cyclization/[4+3] annulation reaction has been developed for the synthesis of furo[2,3-e] rsc.orgCurrent time information in Madison County, US.diazepin-3-one derivatives. acs.orgfigshare.comacs.orgnih.gov This process involves the reaction of enynamides and α-bromohydroxamates. acs.orgacs.orgnih.gov The reaction proceeds efficiently at room temperature and tolerates a variety of functional groups. acs.orgacs.orgnih.gov The resulting furo[2,3-e] rsc.orgCurrent time information in Madison County, US.diazepin-3(2H)-ones contain a seven-membered dinitrogen-fused ring, a scaffold that may possess interesting biological and medicinal properties. acs.orgacs.org

Cascade Reaction for Indolofuroquinoxalines

A direct and efficient synthesis of 7H-indolo[3',2':4,5]furo[2,3-b]quinoxaline derivatives has been developed via a cascade reaction. rsc.orgaurigeneservices.com This one-pot methodology utilizes methyl-2-(2-chloro-1H-indol-3-yl)-2-oxoacetate or its N-alkylated derivatives and various 1,2-diamines as starting materials. rsc.orgaurigeneservices.com The reaction can be performed under neutral or mild acidic conditions and avoids the use of harsh reagents like POCl3 and strong alkali that were required in previous multi-step syntheses. rsc.org The proposed mechanism involves the in situ formation of a 1,4-quinoxalin-2-one intermediate which then undergoes further transformations to yield the final product. rsc.org

Cyclization and Annulation Strategies

Beyond cascade and tandem reactions, various other cyclization and annulation strategies are employed for the synthesis of furoindoles and their analogues. These methods often involve the formation of key C-C or C-O bonds to construct the heterocyclic core.

General synthetic approaches to pyrido- and furo-fused indoles can be categorized into several strategies. researchgate.net One common approach is the annulation of a heterocyclic ring onto a pre-existing benzofuran (B130515) core. researchgate.net Alternatively, intramolecular cyclization of arylhetaryl ethers (C-C bond formation) or 2-hetaryl-substituted phenol (B47542) derivatives (C-O bond formation) can be utilized. researchgate.net Intermolecular tandem C-C/C-O cross-coupling reactions of prefunctionalized substrates also provide a viable route to these fused systems. researchgate.net

A rhodium-catalyzed double C-H annulation cascade has been described for the synthesis of polysubstituted indolo[2,1-a]isoquinoline analogues using a triazene (B1217601) as an internally cleavable directing group. pkusz.edu.cn While not directly forming a furo[2,3-f]indole, this method showcases the power of C-H activation and annulation in building complex indole-containing polyaromatic systems.

Furthermore, tandem benzannulation-cyclization strategies have been developed for the synthesis of highly substituted indoles. mit.edu These strategies involve the reaction of vinylketenes or aryl ketenes with ynamides or ynehydrazides to produce highly substituted phenols, which then undergo cyclization to form the indole ring. mit.edu

Recent advances have also focused on the use of 1,3-enynes in transition metal-catalyzed cyclizations to access substituted indoles and other heterocyclic frameworks. nih.gov For instance, rhodium-catalyzed annulation of N-aryl ureas with 1,3-enynes provides a regioselective route to 2-alkenyl indoles. nih.gov

Cyclodehydration Approaches

Cyclodehydration represents a fundamental approach to constructing the furo[2,3-f]indole framework. This method typically involves the removal of a water molecule from a suitably functionalized indole precursor to facilitate the formation of the fused furan ring.

A notable example involves the synthesis of benzo[cd]furo[2,3-f]indol-4(5H)-one derivatives. researchgate.netresearchgate.net This procedure is based on the cyclodehydration of 6-acylmethyloxy-1-alkyl-benzo[cd]indol-2(1H)-ones. researchgate.netresearchgate.net The reaction conditions can be tuned to selectively produce either 7- or 8-aryl derivatives of the target compound. researchgate.netresearchgate.net For instance, treatment of bis-indoles with excess phosphoryl chloride at reflux in ethyl acetate (B1210297) can afford the desired bis-indolyl-oxazoles in moderate yields. chim.it Another variation of this approach is the cyclization of 5-methylindole-3-carbaldehyde with pyruvic acid in trifluoroacetic acid, which catalyzes the formation of the furan ring. vulcanchem.com

A one-pot cascade method for synthesizing 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid also employs a cyclodehydration step. mdpi.com This reaction proceeds through the initial interaction of starting materials, followed by the final formation of the furylacetic acid moiety in an acidic medium. mdpi.com

Intramolecular Cyclization of N-Alkenyloxyindoles viachim.itchim.it-Sigmatropic Rearrangement

The intramolecular cyclization of N-alkenyloxyindoles provides a pathway to furoindole structures, although specific examples directly leading to 7H-furo[2,3-f]indole via a chim.itchim.it-sigmatropic rearrangement are not extensively detailed in the provided context. However, related intramolecular cyclization strategies are prominent in indole chemistry. For instance, a mild and efficient method to synthesize 3-amino oxindoles from N-aryl amides proceeds via the intramolecular cyclization of 2-azaallyl anions with N-aryl amides, avoiding the need for transition metal catalysts. rsc.org Another relevant strategy is the intramolecular Diels-Alder vinylarene (IMDAV) reaction, which has been utilized in the synthesis of annulated isoindoles, including furo[2,3-f]isoindoles. beilstein-journals.org This reaction involves the cyclization of 3-(furan-2-yl)allylamines with α,β-unsaturated acid anhydrides. researchgate.net

Cyclization of Activated Indoles via Alkylation

The alkylation of activated indoles followed by cyclization is a versatile strategy for constructing the furo[2,3-f]indole skeleton. This approach typically involves the introduction of a side chain onto the indole ring, which then participates in a ring-closing reaction to form the furan moiety.

One documented procedure begins with 3-(4-Chlorophenyl)-6-hydroxy-4-methoxy-1-(toluene-4-sulfonyl)indole-7-carbaldehyde. researchgate.net This activated indole undergoes alkylation at the phenolic hydroxyl group with α-haloketones to form the corresponding ethers. researchgate.net Subsequent treatment with a base induces cyclization to yield N-tosylated furano[2,3-g]indoles. researchgate.net The protecting tosyl group can then be removed using potassium hydroxide (B78521) in methanol (B129727) to afford the final furano[2,3-g]indoles. researchgate.net

A palladium-catalyzed direct 2-alkylation of free N-H indoles has also been developed, utilizing a norbornene-mediated regioselective C-H activation cascade. nih.gov While this method focuses on C2-alkylation, the principle of activating the indole for subsequent functionalization is a key concept that can be adapted for the synthesis of fused systems.

Palladium-Catalyzed Cycloadditions and Cross-Coupling Strategies

Palladium catalysis has emerged as a powerful tool for the synthesis of complex heterocyclic systems, including furoindoles. These methods offer high efficiency and selectivity in forming carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cycloaddition reactions provide an elegant route to various indole-containing scaffolds. For example, a [4+1] cycloaddition of diphenyl 2-oxoindolin-3-yl phosphates and 2-methylidenetrimethylene carbonate has been developed to produce spirotetrahydrofuran oxindoles. acs.org Another example is the asymmetric [3+2] cycloaddition of vinyl aziridines and α,β-unsaturated imines, generated in situ from aryl sulfonyl indoles, to yield highly functionalized aza-spiroindolenines. rsc.org Furthermore, palladium-catalyzed asymmetric [3+4] cycloadditions have been employed for the construction of cyclohepta[b]indoles. sioc-journal.cn

Cross-coupling reactions are also central to the synthesis of furoindole analogues. A one-pot palladium-catalyzed domino reaction involving an initial C,N-coupling followed by carbon monoxide insertion and a Suzuki–Miyaura coupling has been used to synthesize 2-aroylindoles. beilstein-journals.org The Larock indole synthesis, a modern named reaction, often utilizes palladium catalysis. rsc.org Microwave-assisted palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, have been shown to be efficient for generating carbon-carbon bonds in the synthesis of indole derivatives. mdpi.com

Rhodium-Catalyzed Cycloaddition of Carbonyl Ylides

Rhodium-catalyzed reactions, particularly the cycloaddition of carbonyl ylides, offer a sophisticated method for constructing complex polycyclic systems containing the furoindole motif. These reactions are known for their mild conditions and high diastereoselectivity. rsc.orgresearchgate.net

An intramolecular cycloaddition of oxonium ylides, generated from 3-diazooxindole (B1620072) and a bifunctional substrate, can be achieved using a rhodium catalyst like Rh₂(OAc)₄. rsc.org This reaction produces highly substituted spiro[furo[2,3-a]xanthene-2,3′-indolin]-2′-ones in good yields. rsc.orgresearchgate.net The process involves the generation of a transient carbonyl ylide from a diazo compound in the presence of the rhodium catalyst, which then undergoes a [3+2] dipolar cycloaddition. nih.gov This methodology has been applied to the asymmetric total synthesis of indolizidine alkaloids. windows.net

Efficiency and Green Chemistry Considerations in Synthesis

Modern synthetic chemistry places a strong emphasis on efficiency and adherence to the principles of green chemistry. This includes the development of one-pot reactions, the use of environmentally benign reagents and solvents, and the minimization of waste.

One-Pot Reaction Strategies

One-pot reactions are highly desirable as they streamline synthetic sequences, reduce purification steps, and minimize solvent usage and waste generation. beilstein-journals.org Several one-pot strategies have been developed for the synthesis of furoindole-related structures.

A cascade reaction has been developed for the direct, one-pot synthesis of 7H-indolo[3′,2′:4,5]furo[2,3-b]quinoxaline derivatives. rsc.org Similarly, a convenient one-pot cascade method for the synthesis of 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid has been elaborated based on a multicomponent condensation. mdpi.com Another example is a tandem Ugi/intramolecular Diels-Alder vinylarene (IMDAV) reaction that leads to the formation of furo[2,3-f]isoindole derivatives. beilstein-journals.org

Microwave irradiation is increasingly used as a green chemistry tool to accelerate reactions, often leading to higher yields and shorter reaction times. tandfonline.com For instance, microwave-assisted Sonogashira conditions have been employed in the one-pot synthesis of indoles and furo[3,2-c]pyridin-4(5H)-ones. mdpi.com

The following table summarizes various one-pot synthetic strategies for furoindole-related compounds:

Product TypeKey TransformationCatalyst/ReagentsReference
7H-indolo[3′,2′:4,5]furo[2,3-b]quinoxalinesCascade ReactionNot specified rsc.org
2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acidMulticomponent Condensation/CyclodehydrationAcidic media mdpi.com
Furo[2,3-f]isoindole derivativesUgi/IMDAV Tandem ReactionNot specified beilstein-journals.org
Indoles and Furo[3,2-c]pyridin-4(5H)-onesSonogashira Coupling/Annulation (Microwave-assisted)PdCl₂(PPh₃)₂, CuI, Et₃N mdpi.com
Furo[2,3-f]dibenzotroponesMBH-type annulation/Intramolecular Wittig ReactionPhosphine researchgate.net

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the construction of complex heterocyclic frameworks. For the synthesis of furo[2,3-f]indole and its related structures, microwave irradiation offers a green and efficient alternative to conventional heating methods. tandfonline.com

One notable application involves the one-pot synthesis of novel pentacyclic ring systems, specifically imidazolo-pyrano-furo-indoles. niscpr.res.in This reaction is efficiently achieved within 15 minutes under microwave irradiation in an open vessel, using ethanol (B145695) as an energy transfer medium or neutral alumina/silica gel as a solid support in solvent-free conditions. niscpr.res.in The use of microwave irradiation has been shown to significantly enhance the reaction efficiency and yields for the formation of furo[3,2-f]indoles from simpler precursors.

Another example is the synthesis of 3-(Trifluoromethyl) indoles. In this process, a mixture of o-sulfonamido-α-(trifluoromethyl) styrenes, t-BuOH, and cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) is heated under microwave irradiation at 100°C and 60W for just 3 minutes, resulting in high yields of the desired products. tandfonline.com Furthermore, the synthesis of Bis(indolyl)methane derivatives can be accomplished by exposing a mixture of indole, corresponding aldehydes, and an organocatalyst to microwave irradiation with 100W power at 150°C for a short duration of 5–30 minutes. tandfonline.com

These examples underscore the advantages of microwave-assisted synthesis in preparing indole derivatives, offering rapid, environmentally friendly, and efficient methodologies. tandfonline.com

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis

FeatureConventional HeatingMicrowave-Assisted Synthesis
Reaction Time Hours to daysMinutes
Energy Consumption HighLow
Yields Often moderateGenerally high
By-products Can be significantOften minimized
Solvent Use Often requires high-boiling point solventsCan be performed in low-boiling solvents or solvent-free

Stereoselectivity in Furo[2,3-f]isoindole Core Formation

Achieving a high degree of stereoselectivity is a critical challenge in the synthesis of complex molecules like furo[2,3-f]isoindoles. A significant advancement in this area is the use of a tandem Ugi/intramolecular Diels-Alder vinylarene (IMDAV) reaction. beilstein-journals.org

This one-pot reaction utilizes (E)-3-(furan-2-yl)acrylaldehyde, maleic acid monoanilide, an isonitrile, and an amine as starting materials. beilstein-journals.orgnih.gov The resulting Ugi adducts spontaneously undergo the IMDAV reaction with a high level of stereoselectivity, yielding single pairs of enantiomers of the 4,4a,5,6,7,7a-hexahydro-3aH-furo[2,3-f]isoindole core in excellent yields. beilstein-journals.orgnih.govresearcher.life The reaction proceeds through a coordinated mechanism where the Ugi and Diels-Alder reactions occur in concert, leading to the formation of the exo-adduct as the primary product. beilstein-journals.org

Notably, this method can be extended to the synthesis of analogous thieno[2,3-f]isoindoles by replacing the furan-containing starting material with a thiophene (B33073) derivative, demonstrating the versatility of this approach for creating molecular diversity. beilstein-journals.org

Solvent System Optimization

The choice of solvent can profoundly influence the outcome of a chemical reaction, affecting reaction rates, yields, and even the product distribution. In the synthesis of furoindoline derivatives, optimization of the solvent system is crucial for achieving high efficiency.

For instance, in the cascade dearomatization of substituted indoles with benzodithiolylium tetrafluoroborate, the initial reaction in fluorobenzene (B45895) at room temperature gave the desired product in only a 20% yield. rsc.org By lowering the temperature and switching the solvent to toluene, the yield was dramatically improved to 94%. rsc.org This highlights the significant impact of the solvent on the reaction's efficiency.

The optimization of reaction conditions, including solvent selection, is a key strategy for improving yields and selectivity in indole synthesis. numberanalytics.com

Table 2: Effect of Solvent on the Yield of Furoindoline Product 3a

EntrySolventTemperature (°C)Yield (%)
1FluorobenzeneRoom Temp20
7Toluene-3094

Data sourced from a study on cascade dearomatization of indole derivatives. rsc.org

Precursor Design and Diversity

The design and diversification of precursor molecules are fundamental to the synthesis of a wide range of this compound analogues and related heterocyclic systems. The ability to modify the starting materials allows for the generation of libraries of compounds with varied substitution patterns, which is essential for drug discovery and materials science.

The tandem Ugi/IMDAV reaction is a prime example of a methodology that allows for high substituent variation in the resulting furo[2,3-f]isoindole derivatives. beilstein-journals.org By changing the amine, isonitrile, and other components of the Ugi reaction, a diverse array of analogues can be synthesized.

Furthermore, the synthesis of pyrroloindolines and furoindolines from tryptamine (B22526) or tryptophol derivatives demonstrates how precursor design can be used to generate specific structural motifs. rsc.org The reaction tolerates a variety of protecting groups on the indole nitrogen and the amine side chain, as well as different substituents on the indole core, leading to a broad scope of possible products. rsc.org

The Fischer indole synthesis is another classic and versatile method where precursor design plays a key role. nih.govrsc.org By starting with different arylhydrazines and ketones or aldehydes, a vast number of substituted indoles can be prepared. bhu.ac.inresearchgate.net This method has been used to synthesize complex natural products and drug targets. rsc.orgresearchgate.net

The development of new synthetic routes, such as a three-step synthesis of 3-aminothieno[3,2-b]benzofuran-2-carboxylates from 3-chlorobenzofuran-2-carbaldehydes, further expands the range of accessible precursors for constructing fused indole systems. nih.gov

Reaction Mechanisms and Mechanistic Investigations

Proposed Reaction Pathways for Furoindole Formation

The construction of the furoindole framework can be achieved through various synthetic strategies, each with its own proposed reaction pathway.

A prominent method involves the palladium-catalyzed carbonylative cyclization of appropriately substituted anilines. For instance, the synthesis of furo[3,4-b]indol-1-ones from 2-(hydroxypropyn-1-yl)anilines is proposed to proceed via a sequential process. unipr.it The initial step is a palladium-catalyzed 5-endo-dig cyclization to form the indole (B1671886) moiety. This is followed by the insertion of carbon monoxide and a subsequent annulation step to construct the lactone ring, thus completing the furoindole skeleton. unipr.it This one-pot reaction efficiently generates two fused heterocycles and three new bonds (C-N, C-C, and C-O). unipr.it

Another approach involves the thermolysis of azides . The synthesis of methyl 6H-furo[2,3-b]pyrrole-5-carboxylate, a related furo-N-heterocycle, is achieved through the thermolysis of methyl 2-azido-3-(3-furyl)propenoate. mdpi.com

Cycloaddition reactions also offer a powerful route to furoindole-related structures. The dearomative (4+3) cycloaddition of 4H-furo[3,2-b]indoles with in situ generated oxyallyl cations provides access to complex cyclohepta[b]indole derivatives. acs.org Similarly, intramolecular cycloadditions of furo[3,4-b]indoles have been explored for alkaloid synthesis. nih.gov

Role of Intermediates in Furoindole Synthesis

The formation of furoindoles often proceeds through key reactive intermediates that dictate the course of the reaction.

In the palladium-catalyzed carbonylative synthesis of furo[3,4-b]indol-1-ones, a crucial intermediate is formed after the initial indolization. unipr.it Dehydration is proposed to occur preferentially on an intermediate where the palladium catalyst is positioned to facilitate the elimination of water. unipr.it

In transition metal-catalyzed syntheses of furans, which can be precursors or analogues to the furan (B31954) ring in furoindoles, various intermediates are proposed. For example, in gold-catalyzed reactions, a furyl–gold species can be formed, which then undergoes further reactions. arkat-usa.org Palladium-catalyzed cross-coupling cyclizations of allenyl ketones are suggested to proceed through a palladium-containing intermediate. arkat-usa.org

The intramolecular cycloaddition reactions of furo[3,4-b]indoles for alkaloid synthesis are proposed to proceed via the generation of a copper carbenoid intermediate. This intermediate then cyclizes onto an adjacent carbonyl group to form a reactive benzo[c]furan, which can sometimes be isolated. nih.gov

Catalytic Cycles in Transition Metal-Mediated Syntheses

Transition metal catalysis plays a pivotal role in many synthetic routes to indoles and their fused derivatives, including furoindoles. The catalytic cycles of these reactions are central to their efficiency.

In the palladium-catalyzed synthesis of furo[3,4-b]indol-1-ones, a Pd(II) species is the active catalyst. The proposed cycle involves the initial cyclization of the 2-(hydroxypropyn-1-yl)aniline to form the indole, followed by CO insertion and a second annulation to form the lactone ring. unipr.it Molecular oxygen often serves as the terminal oxidant to regenerate the active Pd(II) catalyst. unipr.it

For the synthesis of indoles in general, which is a foundational step for many furoindole syntheses, various transition metals are employed. Palladium-catalyzed reactions, such as the Larock indole synthesis, are widely used. rsc.orgresearchgate.net Gold-catalyzed cyclizations of 2-alkynylarylazides or 2-alkynylnitroarenes also provide efficient routes to the indole core. researchgate.net The catalytic cycles for these reactions typically involve activation of the alkyne by the metal catalyst, followed by nucleophilic attack of the nitrogen-containing group and subsequent cyclization and aromatization steps.

Stereochemical Control and Regioselectivity in Cycloadditions

Cycloaddition reactions are powerful tools for constructing complex polycyclic systems, and controlling their stereochemistry and regioselectivity is paramount.

In the (4+3) cycloaddition of 4H-furo[3,2-b]indoles with oxyallyl cations, complete diastereoselectivity has been observed. acs.org The stereochemical outcome is attributed to an endo approach between the diene (the furoindole) and the dienophile (the oxyallyl cation). acs.org

Regioselectivity is a key consideration in the functionalization of the indole nucleus, which can influence the subsequent formation of the fused furan ring or its reactivity. For instance, the Diels-Alder cycloadditions of 6,7-dehydrobenzofuran, an analogue of a potential furoindole precursor, with 2-substituted furans show high regioselectivity. nih.gov This selectivity is influenced by the electronic nature of the substituent on the furan, with electron-donating groups favoring the more sterically crowded product and electron-withdrawing groups favoring the opposite regioisomer. nih.gov

The dearomative (3+2) cycloaddition of indoles with azomethine ylides to form pyrroloindolines, another related heterocyclic system, also exhibits high diastereoselectivity, leading to the formation of specific stereoisomers. rsc.org

Computational Elucidation of Reaction Energy Surfaces and Transition States

Computational chemistry provides valuable insights into reaction mechanisms by mapping out reaction energy surfaces and identifying transition states.

While specific computational studies on the reaction energy surfaces of 7H-Furo[2,3-f]indole formation are not extensively detailed in the provided search results, computational methods are widely applied to understand the reactivity of related indole systems. For instance, density functional theory (DFT) has been used to calculate the electron spectra of indole and azaindoles, which can provide information about their electronic structure and reactivity. mdpi.com

Derivatives and Analogues of 7h Furo 2,3 F Indole: Structural and Synthetic Scope

Substituted Furo[2,3-f]indole Derivatives

The synthesis of substituted furo[2,3-f]indole derivatives has been achieved through various strategic approaches, allowing for the introduction of a wide array of substituents onto the core structure. These methods often involve the cyclization of appropriately functionalized indole (B1671886) precursors.

A notable method for constructing the furo[2,3-f]indole scaffold is through a gold-catalyzed ligand-dependent cyclization of ynamide precursors. This approach offers a divergent synthesis of both indole and furoindole frameworks, with the outcome controlled by the choice of ligand. rsc.orgrsc.org For instance, the use of the Me4tBuXPhos ligand promotes a tandem annulation process to form the furoindole architecture under mild conditions. rsc.orgrsc.org

Another strategy involves the tandem Ugi and intramolecular Diels-Alder (IMDA) reaction of vinylfuran and 1,3-butadienylfuran derivatives. Specifically, the reaction of 3-(furan-2-yl)acrylaldehyde with a maleic acid monoanilide, an isonitrile, and an amine leads to the spontaneous formation of the 4,4a,5,6,7,7a-hexahydro-3aH-furo[2,3-f]isoindole core with high stereoselectivity. beilstein-journals.org

The Pechmann condensation is another valuable tool for synthesizing pyrano[2,3-f]indoles, which are structurally related to furo[2,3-f]indoles. This reaction, typically involving a 5-hydroxyindole (B134679) derivative and a β-ketoester, allows for the construction of the fused pyran ring. mdpi.com For example, the condensation of 5-hydroxyindole with 2-ethoxycarbonylcyclohexanone in the presence of methanesulfonic acid yields a pyranocoumarin (B1669404) derivative. mdpi.com

Furthermore, multicomponent reactions have been employed for the one-pot synthesis of complex furo[2,3-f]chromen-3-yl)acetic acid derivatives. This method involves the condensation of a hydroxycoumarin, an arylglyoxal, and Meldrum's acid. mdpi.com

The following table summarizes some examples of substituted furo[2,3-f]indole derivatives and the synthetic methods used.

Derivative TypeSynthetic MethodKey ReagentsReference(s)
Furo[2,3-f]indolesGold-catalyzed annulationYnamide precursors, Gold catalyst, Me4tBuXPhos ligand rsc.org, rsc.org
Hexahydro-furo[2,3-f]isoindolesTandem Ugi/IMDA reaction3-(Furan-2-yl)acrylaldehyde, Maleic acid monoanilide, Isonitrile, Amine beilstein-journals.org
Pyrano[2,3-f]indolesPechmann condensation5-Hydroxyindole, β-ketoester mdpi.com
Furo[2,3-f]chromenylacetic acidsMulticomponent condensationHydroxycoumarin, Arylglyoxal, Meldrum's acid mdpi.com

Functional Group Tolerance and Modularity in Furoindole Core Construction

The adaptability of synthetic methods to a variety of functional groups is a critical aspect of modern organic chemistry, enabling the creation of diverse molecular libraries for various applications. wisdomlib.org The synthesis of the furo[2,3-f]indole core has demonstrated considerable functional group tolerance and modularity.

Gold-catalyzed annulation reactions for the construction of the furoindole scaffold have been shown to be compatible with a range of functional groups. rsc.orgrsc.org This mild reaction protocol allows for the presence of various substituents on the starting ynamide precursors, leading to functionalized furoindole products in moderate to excellent yields. rsc.orgrsc.org

Similarly, the synthesis of tetraphenyl-furoindoles via tandem reactions of m-aminophenols and α-hydroxyaldehydes showcases the influence of substituent properties on the reaction outcome. While steric hindrance plays a role, the electronic nature of the substituents also impacts the yield of the final furoindole product. clockss.org

The modularity of furoindole synthesis is further exemplified by the construction of spiro[furo[2,3-f]indole-3,4'-piperidine] derivatives. These complex structures can be assembled through multi-step sequences, allowing for the introduction of diverse functionalities at different positions of the molecule. chiralen.com

This modular approach allows for systematic modifications to the core structure, facilitating the exploration of structure-activity relationships in medicinal chemistry and the fine-tuning of photophysical properties in materials science.

Synthesis of Furo[2,3-b]indol-3a-ol Derivatives

While the primary focus is on 7H-furo[2,3-f]indole, the synthesis of its regioisomer, furo[2,3-b]indol-3a-ol, is also of significant interest. A series of these derivatives has been synthesized and investigated for their potential as inhibitors of Cyclin-dependent kinase 2 (CDK2). x-mol.netresearchgate.netresearchgate.netnih.gov The synthetic strategy for these compounds often involves the reaction of isatin (B1672199) derivatives with various nucleophiles.

One reported synthesis involves the reaction of 1-propargyl-5-substituted isatin with 2-nitroethenamine (B11729738) in the presence of a catalyst. The reaction conditions, including the choice of solvent and catalyst, were optimized to achieve high yields of the target furo[2,3-b]indol-3a-ol derivatives. researchgate.net For example, a mixture of ethanol (B145695) and water in a 1:3 ratio was found to be an effective solvent system, producing the desired product in 90% yield. researchgate.net The structures of the synthesized compounds were confirmed using various spectroscopic techniques, including Mass, IR, 1H NMR, and 13C NMR. researchgate.net

Incorporation into Polycyclic and Spiro Systems

The furo[2,3-f]indole scaffold can be integrated into more complex molecular architectures, such as polycyclic and spirocyclic systems. These intricate structures are of interest due to their potential biological activities and unique three-dimensional shapes.

A tandem Ugi/intramolecular Diels-Alder (IMDA) reaction has been successfully employed to construct the 4,4a,5,6,7,7a-hexahydro-3aH-furo[2,3-f]isoindole core. beilstein-journals.org This one-pot reaction sequence demonstrates the efficient assembly of a polycyclic system containing the furo[2,3-f]indole motif. beilstein-journals.org

Spirocyclic systems incorporating the furo[2,3-f]indole core have also been synthesized. A notable example is the synthesis of 1'-methyl-5-[[2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]carbonyl]-2,3,6,7-tetrahydro-spiro[furo[2,3-f]indole-3,4'-piperidine] (SB-224289), a selective 5-HT1B receptor inverse agonist. ebi.ac.uk The synthesis of such spiro compounds often involves a multi-step approach, starting from simpler precursors and building up the complexity of the molecule. For instance, the synthesis of spiro[furo[2,3-f] Current time information in Bangalore, IN.vulcanchem.combenzodioxole-7,3′-indol]-2′(1′H)-one has been reported, which serves as a key intermediate for more complex spirocyclic structures. google.com

The synthesis of benzo[cd]furo[2,3-f]indole derivatives represents another class of polycyclic systems. These compounds can be prepared through the cyclodehydration of 6-acylmethyloxy-1-alkyl-benzo[cd]indol-2(1H)-ones. researchgate.net Depending on the reaction conditions, either 7- or 8-aryl derivatives can be obtained. researchgate.net

Dihydro and Tetrahydro Derivatives

Reduced forms of the furo[2,3-f]indole core, such as dihydro and tetrahydro derivatives, are important subclasses of this heterocyclic system. These partially saturated analogues often exhibit distinct biological properties compared to their fully aromatic counterparts.

The synthesis of 2,3-dihydrofuro[3,2-c]coumarins, which contain a dihydrofuran ring fused to a coumarin (B35378) core, has been achieved through an eco-friendly one-pot multicomponent approach using imidazole (B134444) as a catalyst in water. nih.gov This method demonstrates broad functional group tolerance, allowing for the synthesis of a variety of substituted derivatives in excellent yields. nih.gov

Similarly, 6,9-dihydrofuro[3,2-f]quinoline-8-carbonitrile derivatives have been prepared via a one-pot reaction of ethyl 5-aminobenzofuran-2-carboxylate, aromatic aldehydes, and 3-oxo-3-phenylpropanenitrile in ethanol under catalyst-free conditions. tandfonline.com

The synthesis of 2,3-dihydroindole derivatives, in general, can be accomplished by the reduction of the corresponding indoles. nih.gov For instance, the reduction of nitriles derived from isatins can lead to 2,3-dihydromelatonin (B1249714) derivatives. nih.gov

Tetrahydro derivatives are also accessible through various synthetic routes. For example, 1,3,4,5-tetrahydropyrano[4,3-b]indoles have been synthesized from 1-(phenylsulfonyl)indole (B187392) via magnesiation followed by treatment with allyl bromide and subsequent cyclization. nih.gov

A specific example of a tetrahydro derivative is 5-Methyl-3,6-dioxo-2,3,6,7-tetrahydro-furo[2,3-f]indole, which can be synthesized from 5-methylindole-3-carbaldehyde through cyclization with pyruvic acid and subsequent oxidation.

The following table provides examples of dihydro and tetrahydro furoindole derivatives and their synthetic approaches.

DerivativeSynthetic ApproachKey FeaturesReference(s)
2,3-Dihydrofuro[3,2-c]coumarinsOne-pot multicomponent reactionImidazole catalyst, water as solvent nih.gov
6,9-Dihydrofuro[3,2-f]quinoline-8-carbonitrilesOne-pot catalyst-free reactionEthanol as solvent tandfonline.com
2,3-DihydroindolesReduction of indolesVarious reducing agents nih.gov
1,3,4,5-Tetrahydropyrano[4,3-b]indolesMagnesiation and cyclization1-(Phenylsulfonyl)indole precursor nih.gov
5-Methyl-3,6-dioxo-2,3,6,7-tetrahydro-furo[2,3-f]indoleCyclization and oxidation5-Methylindole-3-carbaldehyde precursor

Furoindole-Containing Dye Structures

The extended π-electron system of the furo[2,3-f]indole scaffold makes it an attractive building block for the design and synthesis of novel dyes. These dyes often exhibit interesting photophysical properties, including absorption and emission in the near-infrared (NIR) region.

Unsymmetrical carbocyanines and styryl dyes have been synthesized based on the 7,8-dihydrobenzo[c,d]furo[2,3-f]indole nucleus. researchgate.net These dyes show a significant red shift in their absorption bands compared to analogues with simpler terminal groups. researchgate.net This red shift is attributed to the extended conjugation provided by the dihydrobenzo[cd]furo[2,3-f]indolium terminal groups. researchgate.net

Furthermore, a series of near-IR symmetrical cationic polymethine dyes with 5-butyl-7,8-dihydrobenzo[cd]furo[2,3-f]indolium terminal groups have been synthesized and their nonlinear absorption properties investigated. researchgate.net Neutral dyes, such as squaraine and tetraone, have also been prepared with the same terminal groups. researchgate.net

The synthesis of these dyes often involves the condensation of the furoindole-based heterocyclic core with appropriate polymethine chain precursors. The modular nature of these syntheses allows for the fine-tuning of the dye's absorption and emission properties by varying the length of the polymethine chain and the nature of the terminal groups.

Dye TypeCore StructureKey FeaturesReference(s)
Unsymmetrical Carbocyanines7,8-Dihydrobenzo[c,d]furo[2,3-f]indoleRed-shifted absorption researchgate.net
Styryl Dyes7,8-Dihydrobenzo[c,d]furo[2,3-f]indoleRed-shifted absorption researchgate.net
Symmetrical Cationic Polymethine Dyes5-Butyl-7,8-dihydrobenzo[cd]furo[2,3-f]indoliumNear-IR absorption researchgate.net
Neutral Dyes (Squaraine, Tetraone)5-Butyl-7,8-dihydrobenzo[cd]furo[2,3-f]indoliumNear-IR absorption researchgate.net

Advanced Spectroscopic and Structural Characterization of 7h Furo 2,3 F Indole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules, providing profound insights into the molecular framework, connectivity, and stereochemistry. For 7H-Furo[2,3-f]indole derivatives, both one-dimensional (1D) and two-dimensional (2D) NMR techniques are routinely employed.

1D NMR (¹H NMR, ¹³C NMR) for Structural Confirmation

One-dimensional NMR, encompassing proton (¹H) and carbon-13 (¹³C) NMR, offers the initial and fundamental layer of structural information.

¹H NMR Spectroscopy: The ¹H NMR spectra of this compound derivatives display characteristic signals that confirm the presence of the core structure and its substituents. For instance, in N-carbomethoxylated indole (B1671886) derivatives, dynamic effects can be observed in the ¹H NMR spectra due to hindered rotation around the N-C carbamate (B1207046) bond, leading to the broadening of signals for specific protons at room temperature. scielo.org.mx The chemical shifts of aromatic protons typically appear in the downfield region, while protons of alkyl or other substituent groups resonate in the upfield region. mdpi.com The indolic NH proton, when present, usually appears as a broad singlet at a downfield chemical shift. d-nb.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a direct map of the carbon skeleton of the molecule, with each unique carbon atom typically giving rise to a distinct signal. bhu.ac.in The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of the carbon atom, allowing for the differentiation between aliphatic, olefinic, aromatic, and carbonyl carbons. For example, in derivatives of 2H,8H-pyrano[2,3-f]chromen-8-one, a related fused heterocyclic system, the carbon signals are well-resolved and cover a wide range of chemical shifts, aiding in the complete assignment of the carbon framework. mdpi.com The position of signals provides information about the nature of the carbon atoms, such as whether they are part of an aliphatic chain, an alkene, an aromatic ring, or a carbonyl group. bhu.ac.in

A representative example of ¹H and ¹³C NMR data for a derivative, 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid, showcases the typical chemical shift ranges observed for such compounds. mdpi.com

Interactive Data Table: Representative ¹H and ¹³C NMR Data

Compound ¹H NMR (ppm) ¹³C NMR (ppm) Reference
2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acidDMSO-d₆: 2.50 (solvent)DMSO-d₆: 39.52 (solvent) mdpi.com
5-(Furan-3-yl)-2,2-dimethyl-10-propyl-2H,8H-pyrano[2,3-f]chromen-8-one7.56 (s, 1H), 7.51 (t, J = 1.8 Hz, 1H), 6.87 (s, 1H), 6.57 (d, J = 9.6 Hz, 1H), 6.55–6.56 (m, 1H), 6.09 (s, 1H), 5.62 (d, J = 10.2 Hz, 1H), 2.94 (t, J = 7.8 Hz, 2H), 1.66–1.72 (m, 2H), 1.53 (s, 6H), 1.05 (t, J = 7.2 Hz, 3H)160.8, 157.5, 154.6, 151.7, 143.4, 141.1, 133.2, 128.5, 123.3, 120.5, 115.4, 113.8, 111.4, 109.7, 108.9, 77.0, 38.6, 27.6, 23.1, 14.0 mdpi.com
2,2-Dimethyl-5-phenyl-10-propyl-2H,8H-pyrano[2,3-f]chromen-8-one7.38–7.46 (m, 3H), 7.34 (d, J = 7.6 Hz, 2H), 6.86 (s, 1H), 6.31 (d, J = 10 Hz, 1H), 6.12 (s, 1H), 5.56 (d, J = 10 Hz, 1H), 2.97 (t, J = 7.6 Hz, 2H), 1.55 (s, 6H), 1.67–1.76 (m, 2H), 1.07 (t, J = 7.2 Hz, 3H)160.9, 157.6, 154.5, 151.7, 142.6, 138.4, 129.4, 128.4, 128.1 (2 peaks), 120.8, 115.4, 113.9, 110.4, 108.9, 77.1, 38.6, 27.7, 23.1, 14.0 mdpi.com

2D NMR Techniques (COSY, TOCSY, HSQC, NOESY) for Connectivity and Stereochemistry

While 1D NMR provides a foundational understanding, 2D NMR techniques are crucial for unambiguously assigning the complex spectra of this compound derivatives and determining their intricate structures. acs.orgresearchgate.net

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy): These homonuclear correlation experiments are instrumental in establishing proton-proton (¹H-¹H) coupling networks. unimi.it COSY reveals direct (2-3 bond) couplings, allowing for the tracing of adjacent protons within a spin system, such as those on an aromatic ring or an alkyl chain. d-nb.info TOCSY extends this by showing correlations between all protons within a spin system, not just the directly coupled ones. unimi.it

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment maps the one-bond correlations between protons and their directly attached carbons (¹H-¹³C). d-nb.infounimi.it It is a powerful tool for assigning the carbon signals based on the already assigned proton signals, or vice versa.

HMBC (Heteronuclear Multiple Bond Correlation): Complementing HSQC, HMBC reveals longer-range (2-4 bond) correlations between protons and carbons. This is particularly valuable for identifying quaternary carbons (which have no attached protons and are therefore invisible in HSQC) and for piecing together different fragments of the molecule by observing correlations across heteroatoms or carbonyl groups. d-nb.info

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is pivotal for determining the stereochemistry and spatial proximity of atoms. unimi.it NOESY detects through-space interactions between protons that are close to each other, irrespective of whether they are connected through bonds. harvard.edu This information is critical for assigning the relative configuration of stereocenters and for understanding the three-dimensional structure of the molecule. unimi.it

The combined application of these 2D NMR experiments allows for the comprehensive structural elucidation of complex molecules like varioloid A, an indolyl-6,10b-dihydro-5aH- aurigeneservices.combenzofuro[2,3-b]indole derivative. d-nb.info

Computational NMR Chemical Shift Prediction (GIAO Method)

In recent years, computational methods have become an invaluable adjunct to experimental NMR for structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, a quantum chemical approach, allows for the theoretical prediction of NMR chemical shifts. researchgate.netresearchgate.net This method involves calculating the magnetic shielding tensors for each nucleus in a molecule, from which the chemical shifts can be derived. researchgate.net

By comparing the computationally predicted chemical shifts for a set of possible isomers with the experimental NMR data, the correct structure can often be identified with a high degree of confidence. researchgate.net This approach is particularly useful for assigning the stereochemistry of diastereoisomers, where subtle differences in the spatial arrangement of atoms can lead to small but measurable changes in chemical shifts. researchgate.net The accuracy of GIAO calculations is dependent on the level of theory and the basis set used in the computation. sciforum.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for determining the molecular weight of a compound and for gaining insights into its structure through fragmentation analysis.

Fragmentation Pattern Analysis

In mass spectrometry, molecules are ionized and then often break apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure and can be used to deduce its connectivity. libretexts.org For instance, in electron ionization (EI) mass spectrometry, the fragmentation of indole results in a prominent molecular ion peak due to its stable aromatic structure. nist.gov The fragmentation of more complex derivatives of this compound would be expected to follow predictable pathways, such as cleavage at bonds alpha to heteroatoms or the loss of stable neutral molecules. libretexts.org Analysis of the fragmentation patterns of ergot alkaloids, which also contain an indole moiety, has revealed common fragmentation pathways that are indicative of the core structure. oregonstate.edu

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million. infinitalab.cominnovareacademics.in This precision allows for the unambiguous determination of the elemental composition of a molecule by distinguishing between ions with very similar nominal masses. researchgate.netspectralworks.com For example, HRMS was used to establish the molecular formula of varioloid A as C₂₆H₂₄N₂O₅ by observing a pseudomolecular ion peak at m/z 445.1766 [M + H]⁺. d-nb.info Similarly, the elemental composition of various 7H-indolo[3',2':4,5]furo[2,3-b]quinoxaline derivatives has been confirmed using HRMS. aurigeneservices.com This technique is a critical component in the characterization of new compounds, providing definitive confirmation of their molecular formula. mdpi.com

Interactive Data Table: HRMS Data for Furoindole Derivatives

Compound Calculated m/z [M+H]⁺ Found m/z [M+H]⁺ Reference
Methyl-2-(2-chloro-1-hexyl-1H-indol-3-yl)-2-oxoacetate292.0740292.0736 aurigeneservices.com
Methyl-2-(2-chloro-1H-indol-3-yl)-2-oxoacetate238.0271238.0260 aurigeneservices.com
Varioloid A445.1766445.1766 d-nb.info

Ion Trap Tandem Mass Spectrometry

Ion trap tandem mass spectrometry (MS/MS) has proven to be a valuable tool for the structural elucidation of indole derivatives, including those with fused ring systems like furo[2,3-f]indole. scielo.org.mxnih.gov This technique involves the isolation of a specific ion and its subsequent fragmentation, providing detailed information about the molecule's structure. scielo.org.mx

In the analysis of related 2-oxopyrrolidinoindolines, electron impact mass spectrometry (EI-MS) combined with MS/MS revealed characteristic fragmentation patterns. The single ion trap mass spectra (MS¹) typically show the molecular ion peak (M+•) as the base peak, along with several fragment ions. scielo.org.mx For instance, in C- and N-substituted 2-oxopyrrolidinoindolines, common losses of 91 Da (for benzyl (B1604629) substituents) and 69 Da (for prenyl substituents) are observed. scielo.org.mx

Stepwise fragmentation in MS/MS analysis allows for the correlation of characteristic fragment ions with specific substituents on the core structure. scielo.org.mx A notable fragmentation pathway observed in MS³ spectra is the neutral loss of methyl- or benzylisocyanate from the 2-oxopyrrolidine ring, which leads to the formation of a stable, rearranged quinolinium ion. scielo.org.mx The fragmentation of the core indole structure itself is characterized by the loss of fragments like HCN, which is a typical pattern for indole compounds. scirp.org

While specific fragmentation data for the parent this compound is not extensively detailed in the provided context, the principles of mass spectrometry on related indole derivatives suggest that its fragmentation would involve characteristic losses from both the furan (B31954) and indole moieties. For furoquinoline alkaloids, which feature a furan ring fused to a quinoline (B57606) system, mass spectrometry has been effective in differentiating between isomers based on their fragmentation patterns. mcmaster.ca

Table 1: Common Fragmentation Patterns in Indole Derivatives

Precursor Ion (m/z)Fragmentation ProcessResultant Ion/LossReference
Molecular Ion (M+•)Loss of methyl radical followed by CO[M-CH₃-CO]+ scirp.org
[M-CH₃-CO]+Loss of CH₃CN[M-CH₃-CO-CH₃CN]+ scirp.org
[M-CH₃-CO-CH₃CN]+Loss of HCN[M-CH₃-CO-CH₃CN-HCN]+ scirp.org
Substituted Indoline (B122111)Loss of benzyl group[M-91]+ scielo.org.mx
Substituted IndolineLoss of prenyl group[M-69]+ scielo.org.mx
2-OxopyrrolidinoindolineNeutral loss of isocyanateQuinolinium ion scielo.org.mx

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful techniques for identifying functional groups and characterizing the vibrational modes of molecules like this compound and its derivatives. bruker.comlibretexts.org The IR spectrum provides a unique fingerprint of a molecule based on the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. vscht.cz

Vibrational Mode Assignment and Analysis

The vibrational modes of a molecule can be categorized as stretching (symmetric and asymmetric) and bending (scissoring, rocking, wagging, and twisting). bruker.compg.edu.pl For the this compound scaffold, characteristic vibrational frequencies can be assigned to specific bonds and functional groups.

The indole ring itself exhibits characteristic vibrations. The N-H stretching vibration typically appears in the region of 3700-3000 cm⁻¹. libretexts.org Aromatic C-H stretching vibrations are also expected. pg.edu.pl The fusion of the furan ring introduces additional vibrational modes. The C-O-C stretching vibrations of the furan ring are a key feature.

In derivatives of this compound, the vibrational modes are influenced by the nature and position of substituents. For example, in 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid, a complex furocoumarin derivative, the IR spectrum would show characteristic peaks for the carbonyl group (C=O) of the chromenone and carboxylic acid moieties, in addition to the vibrations of the furo-indole core. mdpi.com

Table 2: General IR Absorption Regions for Functional Groups Relevant to this compound

Functional GroupType of VibrationApproximate Wavenumber (cm⁻¹)Reference
N-H (Indole)Stretching3700 - 3000 libretexts.org
C-H (Aromatic)Stretching~3100 - 3000 pg.edu.pl
C=O (Aldehyde)Stretching1730 - 1720 (saturated) vscht.cz
C=O (Carboxylic Acid)Stretching~1760 (dimer) libretexts.org
C-O (Ether/Furan)Stretching~1300 - 1000 libretexts.org
O-H (Carboxylic Acid)Stretching3400 - 2500 (broad) pg.edu.pl

Potential Energy Distribution Analysis

Potential Energy Distribution (PED) analysis is a computational method used to provide a detailed and quantitative assignment of vibrational modes. capes.gov.brnih.gov It calculates the contribution of each internal coordinate (such as bond stretching, angle bending, and torsions) to a particular normal mode of vibration. capes.gov.br

For complex molecules like this compound derivatives, PED analysis is essential for an unambiguous assignment of the IR and Raman spectra, especially in regions where multiple vibrational modes are coupled. nih.gov The VEDA (Vibrational Energy Distribution Analysis) program is a common tool for performing PED analysis based on the output from quantum chemical calculations, such as those from Gaussian software. capes.gov.br

Studies on related heterocyclic systems have shown that PED analysis can reveal significant coupling between different vibrational modes. For instance, in some β-diketones, discrepancies between simple assignments and PED results were found in the 1700-1000 cm⁻¹ region due to coupling with OH and CHα in-plane bending vibrations. nih.gov This highlights the importance of PED for accurately interpreting the vibrational spectra of molecules with intramolecular hydrogen bonding or complex ring structures, which would be relevant for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Luminescence Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, while luminescence studies investigate the emission of light from excited electronic states. These techniques are crucial for understanding the photophysical properties of this compound and its derivatives.

Electronic Absorption Spectra and Electron Transitions

The electronic absorption spectrum of a molecule is determined by the promotion of electrons from lower energy molecular orbitals to higher energy ones upon absorption of UV or visible light. msu.edu The indole nucleus itself is a well-known chromophore. nih.gov The fusion of a furan ring to the indole system in this compound creates an extended π-conjugated system, which is expected to influence the electronic absorption properties.

Derivatives of this compound have been synthesized and their absorption spectra studied. For example, unsymmetrical carbocyanine and styryl dyes based on the 7,8-dihydrobenzo[c,d]furo[2,3-f]indole nucleus exhibit absorption maxima in the visible region. researchgate.net The position of these maxima is dependent on the electron-donor ability of the terminal groups and the length of the polymethine chain. researchgate.netucf.edu Polymethine dyes derived from this heterocyclic system have been shown to absorb in the near-infrared (NIR) region. ucf.eduresearchgate.net

In a study of pyrano[2,3-f]indoles, the absorption spectra were recorded in acetonitrile (B52724), showing the influence of the specific substitution pattern on the electronic transitions. mdpi.com The absorption spectra of some styryl cyanine (B1664457) dyes based on a furo-pyrazole-oxazole nucleus show bands in the 440-630 nm range, with shifts depending on the substituents on the phenyl ring. osf.io

Excited State Absorption (ESA)

Excited-state absorption (ESA) is a phenomenon where a molecule in an excited electronic state absorbs another photon, promoting it to an even higher excited state. This is a key process in nonlinear optics and is often studied using techniques like ultrafast transient absorption spectroscopy. nih.gov

For dyes derived from 7,8-dihydrobenzo[c,d]furo[2,3-f]indole, ESA has been investigated. These dyes are characterized by a significant red-shift of both their linear and excited-state absorption bands. researchgate.net This property is attributed to the extended conjugation provided by the furo-indole terminal group. researchgate.net The study of a stable polyene cation-radical with 7,8-dihydrobenzo[cd]furo[2,3–f]indol terminal groups revealed two splitting bands in its absorption spectrum, corresponding to transitions to different excited states. researchgate.netlibrarynmu.com

Research on other complex heterocyclic systems, such as photochemical molecular motors, has utilized transient absorption to characterize the decay of the Franck-Condon (FC) state and the formation of subsequent dark excited states. nih.gov These studies provide a framework for how the excited state dynamics of this compound derivatives could be investigated.

Luminescence and Fluorescence Properties

The photophysical characteristics of furo[2,3-f]indole derivatives are a subject of scientific investigation, with fluorescence properties being particularly sensitive to structural modifications. Studies on analogous pyrano[2,3-f]indoles have shown that their luminescent behavior is often weak. For instance, certain derivatives exhibit emission in acetonitrile solutions when excited with light in the 474–522 nm range, but with quantum yields of only up to 7%. mdpi.com The nature of substituents plays a critical role; a 4-propylpyranoindole derivative was found to have a quantum yield of 7%, whereas its 4-phenyl counterpart was non-luminescent. mdpi.com

In related fused heterocyclic systems, such as benzophospholo[3,2-b]indoles, the potential for strong fluorescence is evident. Depending on the functionalization at the phosphorus atom, these compounds can exhibit high fluorescence quantum yields. beilstein-journals.org For example, a phosphine (B1218219) oxide derivative displays blue fluorescence with a high quantum yield (Φ = 75%), and a cationic phospholium derivative shows strong green fluorescence (Φ = 67%). beilstein-journals.org Conversely, phosphine sulfide (B99878) and selenide (B1212193) derivatives exhibit significantly quenched fluorescence, with quantum yields of 1% and 0.3%, respectively. beilstein-journals.org

Furthermore, the concept of "turn-ON" luminescence has been explored in related pyrano[2,3-b]indoles. These molecules can be designed to be virtually non-emissive in neutral solutions but show distinct luminescence upon protonation or deprotonation. dntb.gov.ua Treatment with acid can induce fluorescence at around 540 nm, while a base can trigger emission at approximately 630 nm, with substantial quantum yields in both cases. dntb.gov.ua The photochromic behavior of spiro[7H-furo(3,2-f)-(2H-1)-benzopyran-7,2′-indolines] has also been investigated, where the fluorescence of the merocyanine (B1260669) form can be enhanced by restricting isomerization at low temperatures or through steric hindrance. researchgate.net

Photophysical Data for Selected Fused Indole Derivatives
Compound TypeDerivativeEmission Max (λem)Quantum Yield (Φ)Reference
Pyrano[2,3-f]indole4-Propyl derivative474-522 nm~7% mdpi.com
Benzophospholo[3,2-b]indolePhosphine Oxide450 nm75% beilstein-journals.org
Benzophospholo[3,2-b]indolePhosphine Sulfide446 nm1.0% beilstein-journals.org
Benzophospholo[3,2-b]indoleCationic Phospholium Salt465 nm67% beilstein-journals.org
Pyrano[2,3-b]indoleProtonated Species540 nm5.8% dntb.gov.ua
Pyrano[2,3-b]indoleDeprotonated Species630 nm5.9% dntb.gov.ua

X-ray Diffraction (XRD) Crystallography

X-ray diffraction (XRD) is a definitive technique for establishing the precise three-dimensional arrangement of atoms in the solid state, providing unequivocal data on molecular geometry and crystal packing.

Molecular and Crystal Structure Determination

Single-crystal XRD analysis has been instrumental in confirming the structures of various furoindole-related heterocyclic systems. For derivatives of furo[3,4-b]carbazole, an isomer of the furo[2,3-f]indole system, XRD analysis has unambiguously confirmed the molecular framework resulting from three-component reactions. wnmc.edu.cn Similarly, the structures of complex pyrido[1′,2′:2,3] iucr.orgacs.orgmdpi.comtriazino[5,6-b]indole derivatives have been verified by single-crystal XRD, revealing the precise geometry of the fused rings. nih.gov

For 3-substituted-2-oxofuro[2,3-b]indoles, XRD studies have determined the solid-state configurations, showing how the spatial orientation of substituents at the C(3) position is influenced by the nature of the alkyl group at the C(3a) position. capes.gov.br In one derivative, a cyano group is oriented to the endo face, while in another, a methoxycarbonyl group points to the exo face. capes.gov.br

Detailed crystallographic data, including unit cell parameters, space group, and bond lengths and angles, are obtained from these analyses. For example, a 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative was found to crystallize in the triclinic P-1 space group, with the triazole and indole rings being planar but twisted relative to each other. mdpi.com X-ray studies on a furo[2,3-f]isoindole derivative provided precise bond lengths and angles, confirming the geometry of the fused ring system. iucr.org

Example Crystallographic Data for a Fused Indole Derivative (Compound 3)
ParameterValueReference
Crystal SystemTriclinic mdpi.com
Space GroupP-1 mdpi.com
a (Å)5.9308(2) mdpi.com
b (Å)10.9695(3) mdpi.com
c (Å)14.7966(4) mdpi.com
α (°)100.5010(10) mdpi.com
β (°)98.6180(10) mdpi.com
γ (°)103.8180(10) mdpi.com

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

The crystal packing of furoindole derivatives is governed by a network of non-covalent interactions. In a furo[2,3-f]isoindole derivative, molecules are connected by intermolecular C—H⋯O hydrogen bonds, C—H⋯π interactions, and π–π stacking interactions, with a measured centroid-to-centroid distance of 3.9536 (11) Å. iucr.org Hirshfeld surface analysis revealed that H⋯H (46.3%), O⋯H/H⋯O (31.5%), and C⋯H/H⋯C (17.3%) contacts are the most significant contributors to the crystal packing. iucr.org

In other indole derivatives, N—H⋯π bonds are identified as the most important intermolecular interaction, leading to the formation of chains or inversion dimers in the crystal lattice. nih.gov These are often reinforced by weaker C—H⋯π interactions. nih.gov The study of bromo-substituted 1H-indole derivatives showed that slipped π–π interactions between indole systems and C—H⋯π hydrogen bonds lead to the formation of supramolecular columns. iucr.org The interaction energies calculated for these systems show that the pairing of antiparallel indole systems can be as strong as -60.8 kJ mol⁻¹, while weaker hydrogen bonds and phenyl π–π interactions account for 13–34 kJ mol⁻¹. iucr.org The significance of the N-H···O hydrogen bond interaction in the crystal structure of indole derivatives has also been well-documented. mdpi.com

Conformational Analysis in Solid State

XRD provides direct evidence of the preferred conformation of molecules in the crystal. For a furo[2,3-f]isoindole derivative, the central six-membered ring was found to adopt a slightly distorted half-chair conformation, while the fused pyrrolidine (B122466) ring assumes an envelope conformation. iucr.org

In N-carbomethoxylated indole derivatives, theoretical calculations predict two conformational minima (A and B) corresponding to E and Z isomers of the carbamate group. scielo.org.mx The solid-state structures determined by X-ray crystallography confirm that the carbamate group prefers a planar conformation. scielo.org.mx For 3a-alkyl-2-oxofuro[2,3-b]indoles, the solid-state structures determined by XRD are in agreement with the preferred configurations determined in solution and by theoretical calculations, confirming the spatial orientation of substituents. capes.gov.br The conformation of a molecule in the solid state is the result of a balance between intramolecular steric and electronic effects and the stabilizing forces of intermolecular interactions within the crystal lattice.

Circular Dichroism (CD) Spectroscopy and Electronic Circular Dichroism (ECD) Calculations

Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules. wikipedia.org It measures the differential absorption of left- and right-circularly polarized light, providing information about the absolute configuration of stereogenic centers. wikipedia.org For complex molecules like furoindole derivatives, experimental CD spectra are often compared with theoretical spectra generated by Electronic Circular Dichroism (ECD) calculations to assign the absolute stereochemistry.

This approach has been successfully applied to numerous complex indole alkaloids. frontiersin.orgfrontiersin.orgresearchgate.netbeilstein-journals.org The typical methodology involves:

A conformational search using molecular mechanics to identify low-energy conformers. frontiersin.orgfrontiersin.org

Optimization of these conformers using Density Functional Theory (DFT) methods (e.g., at the B3LYP/6-311G(2d,p) level). frontiersin.org

Calculation of the ECD spectra for the most stable conformers using Time-Dependent DFT (TD-DFT). frontiersin.orgfrontiersin.orgmdpi.com

Generation of a Boltzmann-averaged theoretical ECD spectrum, which is then compared to the experimental spectrum. mdpi.com

A good match between the calculated spectrum of a specific enantiomer and the experimental spectrum allows for the unambiguous assignment of the absolute configuration. frontiersin.orgbeilstein-journals.orgmdpi.com For example, the absolute configuration of a new indolyl-benzofuro[2,3-b]indole derivative was determined by comparing its experimental CD spectrum with the TDDFT-ECD calculated spectrum. beilstein-journals.org This combined experimental and computational approach is a powerful tool for the structural elucidation of new, chiral furo[2,3-f]indole derivatives and related natural products. researchgate.net

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational chemistry, employed to investigate the structural and electronic properties of furoindole systems.

DFT calculations are crucial for determining the most stable three-dimensional structure of a molecule, known as geometry optimization. For furoindole derivatives, these calculations help establish the lowest energy conformation.

In a study on furo[2,3-b]indol-3a-ol derivatives , DFT calculations were used to identify the most favorable conformation for interaction with biological targets like Cyclin-dependent kinase 2 (CDK2). nih.govresearchgate.net This process involves minimizing the molecule's energy to predict its most stable geometry. nih.gov Similarly, for the isomeric 8H-Furo[3,2-g]indole , DFT calculations showed a near-planar conformation, a feature that facilitates intermolecular π-π stacking interactions. The optimization process ensures that the calculated structure represents a true energy minimum on the potential energy surface, which is essential for accurate predictions of other properties. cmu.edu

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnumberanalytics.com The energy and localization of these orbitals indicate a molecule's potential to act as an electron donor (nucleophile) or an electron acceptor (electrophile). youtube.com

For the related isomer 8H-Furo[3,2-g]indole , DFT calculations indicated that the HOMO is primarily located over the indole (B1671886) nitrogen and adjacent carbons, suggesting this region is prone to nucleophilic attack. Conversely, the LUMO was found to be concentrated on the furan (B31954) oxygen and its neighboring carbon atoms, marking it as the electrophilic site. In studies of furo[2,3-b]indol-3a-ol derivatives , the energy gap between the HOMO and LUMO was calculated to signify the molecule's stability and chemical reactivity. researchgate.net A larger energy gap generally implies higher stability. researchgate.net

Table 1: Representative FMO Analysis of a Furoindole Isomer (8H-Furo[3,2-g]indole)
Molecular OrbitalPrimary LocalizationPredicted Reactivity
HOMOIndole nitrogen and adjacent carbonsNucleophilic character
LUMOFuran oxygen and fused carbon atomsElectrophilic character

Time-dependent DFT (TD-DFT) is a powerful method for predicting electronic absorption spectra (UV-Vis). researchgate.netnih.gov For complex derivatives like spiro[7H-furo(3,2-f)-(2H-1)-benzopyran-7,2'-indolines] , TD-DFT calculations have successfully reproduced experimental absorption bands, validating the computational approach. researchgate.net These calculations help assign electronic transitions observed in spectra. science.gov

DFT is also used to predict vibrational (IR) and nuclear magnetic resonance (NMR) spectra. Theoretical calculations of vibrational frequencies for related heterocyclic systems have shown good agreement with experimental data from FT-IR and FT-Raman spectroscopy. science.gov This allows for the precise assignment of vibrational modes to specific bonds and functional groups within the molecule.

The accuracy of DFT calculations depends heavily on the choice of the functional and the basis set. Different combinations are often tested to find the best agreement with experimental data.

For instance, in the study of furo[2,3-b]indol-3a-ol derivatives , the B3LYP functional combined with the 6-31++G(d,p) basis set was employed for calculations in the gas phase. nih.govresearchgate.net Research on other heterocyclic compounds has shown that hybrid DFT functionals are essential for accurately predicting UV-Vis absorption spectra, especially for dyes with extensive π-systems. science.gov The choice of a larger basis set generally improves the accuracy of the results, though at a higher computational cost. cmu.edu Recent developments even include machine learning-based functionals like DM21 to enhance prediction accuracy for molecular geometries. arxiv.org

Table 2: DFT Functionals and Basis Sets Used in Furoindole-related Studies
Compound/System StudiedFunctionalBasis SetReference
Furo[2,3-b]indol-3a-ol derivativesB3LYP6-31++G(d,p) nih.govresearchgate.net
General push-pull fluorescent dyesHybrid DFT functionalsNot specified science.gov
Various organic moleculesDM21 (neural network-based)Not specified arxiv.org

Molecular Dynamics (MD) Simulation

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment. stanford.eduresearchgate.net

For furo[2,3-b]indol-3a-ol derivatives , MD simulations were performed to assess the stability of the ligand-protein complex. nih.govresearchgate.net These simulations track the movements of atoms over a set period, helping to understand how the molecule behaves in a biological system, such as its binding stability within a protein's active site. nih.govstanford.edu The process typically starts with an optimized geometry and simulates the atomic motions by integrating Newton's equations of motion. stanford.eduucsf.edu

Quantum-Chemical Analysis of Electron Transitions and Excited States

The study of electronic transitions is crucial for understanding the photophysical properties of molecules, such as their color and fluorescence. Quantum-chemical methods, particularly TD-DFT, are employed to analyze these transitions. iisc.ac.in

A detailed quantum-chemical study on a stable polyene cation-radical containing a 7,8-dihydrobenzo[cd]furo[2,3-f]indole terminal group investigated its electronic structure and absorption spectra. researchgate.net The analysis compared the electronic properties of the radical cation with its corresponding neutral and dicationic forms to understand the nature of its lowest electron transitions. researchgate.net Such studies reveal that electronic transitions are not just simple HOMO-LUMO promotions but can involve a complex combination of molecular orbitals. iisc.ac.in The analysis of excited states helps in designing molecules with specific optical properties for applications like dyes and sensors. odinity.com

Potential Energy Surface (PES) Investigations

A Potential Energy Surface (PES) is a fundamental concept in computational chemistry that maps the potential energy of a molecule as a function of its atomic coordinates. libretexts.org It can be visualized as a multi-dimensional landscape where valleys correspond to stable chemical species (reactants, products, intermediates) and mountain passes correspond to transition states connecting them. libretexts.orguni-leipzig.de Analysis of the PES is crucial for understanding molecular stability, conformational preferences, and reaction mechanisms.

Theoretical investigations into the PES of heterocyclic systems like 7H-Furo[2,3-f]indole typically employ quantum mechanical methods such as Density Functional Theory (DFT). These studies can elucidate several key aspects:

Tautomeric Stability: The this compound scaffold can theoretically exist in different tautomeric forms, primarily involving the migration of the proton on the indole nitrogen. DFT calculations can determine the relative energies of these tautomers, predicting the most stable isomer in the gas phase or in different solvents. For instance, studies on related N-heterocycles have used DFT to calculate the relative Gibbs energies, showing that the energy difference between tautomers can be significant, often with high energy barriers for interconversion at room temperature. nih.gov

Reaction Pathways: PES investigations are instrumental in mapping out the minimum energy path for chemical reactions. For example, in the study of photochromic spiro-derivatives of the related furo[3,2-f]benzopyran-indoline system, DFT calculations were used to show the formation of an acoplanar cis-cisoid intermediate along the photoinitiated ring-opening reaction path. researchgate.net This demonstrates the power of PES analysis to identify and characterize transient species that may be difficult to observe experimentally.

The table below illustrates the type of data obtained from a typical DFT study on the tautomeric stability of a hypothetical heterocyclic system, showing the relative energies of different isomers.

Tautomer / IsomerComputational MethodBasis SetRelative Energy (kcal/mol)
Isomer A (most stable)B3LYP6-311++G(d,p)0.00
Isomer BB3LYP6-311++G(d,p)+5.8
Transition State (A ↔ B)B3LYP6-311++G(d,p)+45.2

This table is illustrative, based on methodologies described for similar heterocyclic systems, and does not represent experimentally verified data for this compound.

Advanced Applications of 7h Furo 2,3 F Indole Derivatives

Applications in Material Science

The unique electronic properties of 7H-Furo[2,3-f]indole and its derivatives make them suitable for use in various aspects of material science.

Organic Electronics and Photonics

Derivatives of 7H-Furo[3,2-f]indole have been identified as promising candidates for applications in organic electronics and photonics due to their unique electronic properties. The fusion of the furan (B31954) and indole (B1671886) rings creates an extended π-conjugated system that can be readily modified to tune its electronic and optical characteristics. This makes them suitable for use in the development of novel organic semiconductors and components for optical devices.

Near Infrared (NIR) Absorbing Dyes

A significant application of this compound derivatives is in the development of near-infrared (NIR) absorbing dyes. Specifically, polymethine dyes incorporating 5-butyl-7,8-dihydrobenzo[cd]furo[2,3-f]indolium terminal groups exhibit absorption bands that are remarkably shifted to the red region by as much as 300 nm compared to dyes with simpler terminal groups. ucf.edu This substantial red shift is attributed to the extended π-conjugated system of the terminal group, which strongly couples with the polymethine chain's conjugated system. ucf.edu

Quantum-chemical calculations have shown that for certain polymethine dyes with dihydrobenzo[cd]furo[2,3-f]indolium terminal groups, the symmetry of the molecular geometry is maintained, which is a crucial factor for their spectral properties. ucf.edu These dyes can be systematically tuned to absorb in the NIR region, a property that is highly desirable for applications such as in vivo imaging and photodynamic therapy. researchgate.net The synthesis of stable polyene cation-radicals based on 7,8-dihydrobenzo[cd]furo[2,3-f]indole has also been achieved, leading to materials that are heat resistant up to approximately 200 °C and absorb in the NIR region. researchgate.net

Below is a table summarizing the main spectral characteristics of some polymethine dyes with dihydrobenzo[cd]furo[2,3-f]indolium terminal groups in different solvents.

DyeSolventAbsorption Max (nm)
PD 2371Methanol (B129727)740
PD 2658Methanol845
PD 2716Methanol960
PD 2892Methanol1080
SD 2878Methanol820
TD 2824Methanol870

Data sourced from a detailed experimental investigation and quantum-chemical analysis of a new series of near IR polymethine dyes. ucf.edu

Photochromic Systems

Derivatives of this compound have been incorporated into photochromic systems. Specifically, a series of 1′,3′,3′-trimethyl-1,2-tetramethylenespiro[7H-furo(3,2-f)-(2H-1)-benzopyran-7,2′-indolines] have been studied for their photochromic behavior. researchgate.net In the case of the 6-(tert-butyl) derivative, the formation of an acoplanar cis-cisoid intermediate was detected, which has a long enough lifetime at 77 K to observe its absorption and fluorescence spectra. researchgate.net This observation, supported by DFT calculations, provides experimental and computational evidence for an elusive intermediate in the photoinitiated ring-opening reaction of spiropyrans. researchgate.net The study of these compounds contributes to the fundamental understanding of photochromic processes, which is essential for the development of molecular switches and optical memory devices.

Semiconducting Materials

The fused heterocyclic structure of this compound derivatives makes them promising candidates for semiconducting materials. While direct studies on this compound itself are emerging, related fused pyrrole (B145914) structures have shown significant potential. For instance, compounds based on the combination of fused pyrrole structures with diketopyrrolopyrrole have been developed, exhibiting improved electronic, polymerization, and stability properties for inclusion in organic semiconductor devices. google.com The incorporation of furan rings into fused molecules can offer advantages such as good solubility and strong luminescence, which are beneficial for the design of organic semiconductors. nih.gov The synthesis of N,O,S-heteroacenes bearing benzofuran-thieno[3,2-b]indole fused scaffolds highlights a strategy for creating new semiconductor materials. nih.gov

Role as Synthetic Intermediates in Complex Molecular Architectures

The this compound core is a valuable building block in the synthesis of more complex molecular architectures. Procedures have been developed for the synthesis of derivatives of the benzo[cd]furo[2,3-f]indole system based on the cyclodehydration of 6-acylmethyloxy-1-alkyl-benzo[cd]indol-2(1H)-ones. researchgate.net Depending on the reaction conditions, either 7- or 8-aryl derivatives of benzo[cd]furo[2,3-f]indol-4(5H)-ones can be prepared. researchgate.net These intermediates serve as precursors for constructing larger, more intricate molecules with potential applications in various fields, including pharmaceuticals and materials science. The ability to selectively functionalize the furoindole core allows for the creation of a diverse library of compounds for further investigation. For example, bromonitroalkenes have been used as efficient intermediates in reactions with hydroxyindoles to form a furan ring through a cascade reaction involving a Friedel–Crafts alkylation and subsequent intramolecular ring closure. rsc.org

Use in Catalysis and Ligand Design

The structural features of this compound derivatives make them suitable for use in catalysis and ligand design. The presence of nitrogen and oxygen heteroatoms provides potential coordination sites for metal catalysts. While direct applications of this compound in catalysis are an area of ongoing research, related indole-based ligands have been successfully employed in various catalytic systems. For instance, a gold-catalyzed ligand-controlled annulation has been developed for the construction of indoles and furoindoles. rsc.org This highlights the potential of indole-based scaffolds to act as ligands that can influence the outcome of catalytic reactions. Furthermore, the synthesis of furo[3,4-b]indoles, which can act as synthetic analogues for indole-2,3-quinodimethane, has been achieved using a sequential Ag(I)/Bi(III)/Pd(II) catalytic system, demonstrating the utility of these structures in facilitating complex chemical transformations. rsc.org The development of new synthetic routes to furo-fused heteropolycycles opens up possibilities for designing novel ligands with tailored electronic and steric properties for specific catalytic applications. mdpi.com

Agrochemical Applications (General Class)

A comprehensive search of scientific literature and agricultural research databases did not yield specific studies or detailed findings regarding the direct application of this compound derivatives as agrochemicals. While the parent indole chemical family is a source of many biologically active compounds used in agriculture, research appears to have focused on other isomers or related heterocyclic systems. researchgate.netdergipark.org.tr

The broader class of indole derivatives has been investigated for various agrochemical uses, including as fungicides, herbicides, and insecticides. researchgate.netfrontiersin.orgnih.gov For instance, research into other fused heterocyclic systems has shown promise. Derivatives of furo[3,2-c]quinolones, which are structurally related, have been noted for potential insecticidal and antimicrobial properties. rsc.org Similarly, certain indole alkaloids have been isolated and identified as having selective herbicidal effects. researchgate.net

However, specific data on the fungicidal, insecticidal, or herbicidal efficacy of compounds based on the this compound core is not available in the reviewed public-domain research. Consequently, data tables and detailed research findings on their performance against specific plant pathogens, pests, or weeds cannot be provided at this time. Further research would be required to determine if this particular heterocyclic scaffold holds potential for development into novel agrochemical agents.

Future Research Directions in 7h Furo 2,3 F Indole Chemistry

Development of Novel and Sustainable Synthetic Routes

The development of efficient, atom-economical, and environmentally benign methods for constructing the 7H-furo[2,3-f]indole skeleton is a primary objective for future research. While classical indole (B1671886) syntheses like the Fischer indole synthesis exist, contemporary research is moving towards more sophisticated and sustainable approaches. numberanalytics.com

Future efforts will likely concentrate on:

One-Pot and Multicomponent Reactions (MCRs): These reactions, which form multiple bonds in a single operation, offer significant advantages in terms of efficiency and waste reduction. ias.ac.inmdpi.com The development of novel MCRs that assemble the this compound core from simple, readily available starting materials is a key goal. ias.ac.in

Catalytic Methods: Transition-metal catalysis, particularly with palladium, has been employed for creating complex furoindole structures. smolecule.com Future work could explore other metal catalysts (e.g., gold, copper, rhodium) to enable new bond formations and functionalizations under milder conditions. acs.orgorcid.org

Green Chemistry Approaches: The use of microwave-assisted synthesis and green solvents is expected to become more prevalent to reduce reaction times and environmental impact. smolecule.comacs.org

Flow Chemistry: Continuous flow processes can offer improved safety, scalability, and control over reaction parameters, representing a promising avenue for the industrial production of this compound derivatives. numberanalytics.com

Table 1: Comparison of Synthetic Strategies for Furoindoles
StrategyDescriptionPotential Advantages for this compound SynthesisReferences
Classical Cyclizations (e.g., Fischer Indole Synthesis)Stepwise construction of the fused ring system from precursors.Well-established and understood reaction mechanisms. numberanalytics.com
Palladium-Catalyzed Cross-CouplingFormation of complex structures through C-C and C-N bond formation.High efficiency and functional group tolerance. smolecule.com
Multicomponent Reactions (MCRs)Combining three or more reactants in a single pot to build molecular complexity rapidly.High atom economy, simplified procedures, reduced waste. ias.ac.inmdpi.com
Microwave-Assisted SynthesisUsing microwave irradiation to accelerate reaction rates.Reduced reaction times, improved yields, and higher purity. smolecule.comacs.org
Cascade ReactionsA series of intramolecular reactions initiated by a single event to rapidly construct the polycyclic core.High efficiency and stereocontrol, rapid assembly of complex scaffolds. numberanalytics.commdpi.com

Exploration of Unconventional Reactivity Patterns

Beyond established reactions like electrophilic substitution, the unique electronic nature of the fused furoindole system offers opportunities to explore unconventional reactivity. smolecule.com Future investigations will likely delve into novel transformations that can lead to diverse and complex molecular architectures.

Key areas for exploration include:

Cascade Dearomatization Reactions: These reactions temporarily disrupt the aromaticity of the indole ring to allow for the formation of complex, three-dimensional structures like spiro-fused indolines. acs.org Applying these strategies to this compound could yield novel polycyclic frameworks.

Cycloaddition Reactions: The furan (B31954) and indole moieties can both participate in cycloaddition reactions. iisc.ac.in Exploring intramolecular and intermolecular cycloadditions (e.g., Diels-Alder) could provide access to new fused and bridged ring systems with interesting stereochemistry. iisc.ac.in

C-H Activation/Functionalization: Direct functionalization of the C-H bonds on the furoindole scaffold is a highly atom-economical strategy to introduce new substituents without the need for pre-functionalized starting materials. numberanalytics.com This approach can be used to install a wide variety of functional groups at previously inaccessible positions.

Gold-Catalyzed Cyclizations: Gold catalysts are known to activate π-systems like alkynes and allenes, enabling unique cyclization pathways. core.ac.ukresearchgate.net The reactivity of substituted 7H-furo[2,3-f]indoles with gold-activated species is a promising area for discovering new transformations. researchgate.net

Table 2: Potential Unconventional Reactions for this compound
Reaction TypeDescriptionPotential OutcomeReferences
(3+2) CycloadditionReaction of the indole π-system with a three-atom component.Formation of novel five-membered rings fused to the indole core (e.g., pyrroloindolines). acs.org
Intramolecular Diels-AlderCycloaddition between a diene and dienophile tethered to the furoindole core.Access to complex, polycyclic, and bridged architectures. iisc.ac.in
C-H ArylationDirect coupling of C-H bonds with aryl halides or other partners.Efficient installation of aryl groups to modify electronic properties. numberanalytics.com
Photochemical ReactionsUsing light to initiate reactions, such as ring-opening or cycloadditions.Generation of reactive intermediates and access to unique photochromic materials. researchgate.net

Advanced Structural Diversification for Material Science Applications

The unique electronic properties of fused heterocyclic systems make them attractive candidates for applications in materials science, particularly in organic electronics. numberanalytics.comsmolecule.com Future research will focus on the strategic functionalization and structural elaboration of the this compound core to create novel materials with tailored properties.

Promising research avenues include:

π-Extended Systems: Synthesizing derivatives where the this compound core is fused or linked to other aromatic and heteroaromatic units. This extension of the π-conjugated system is crucial for tuning the electronic and optical properties for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Polymerization: Incorporating the this compound motif into polymer backbones. These polymers could exhibit interesting semiconducting or light-emitting properties.

Donor-Acceptor Architectures: Designing molecules that link the electron-rich this compound unit (donor) with an electron-deficient moiety (acceptor). Such D-A systems are fundamental to the design of materials for organic solar cells and light-emitting diodes (OLEDs).

Deeper Understanding of Electronic Properties and Optoelectronic Behavior

A fundamental understanding of the electronic structure of this compound is essential for its rational design in optoelectronic applications. While studies on related isomers provide some clues, a dedicated investigation into this specific scaffold is needed.

Future research should prioritize:

Spectroscopic and Electrochemical Analysis: Comprehensive studies using UV-Vis and fluorescence spectroscopy to determine the absorption and emission properties. Cyclic voltammetry will be crucial for measuring the HOMO and LUMO energy levels, which dictate charge injection and transport capabilities.

Structure-Property Relationships: Systematically investigating how the introduction of different electron-donating and electron-withdrawing substituents at various positions on the furoindole ring impacts its photophysical and electronic properties. mdpi.com

Device Fabrication and Testing: Incorporating promising this compound derivatives as active components in prototype optoelectronic devices, such as OLEDs and OPVs, to evaluate their real-world performance characteristics like efficiency, brightness, and stability. mdpi.comajol.info The goal is to identify derivatives with high charge carrier mobility and strong absorption in the visible spectrum. rsc.orgirispublishers.com

Table 3: Key Optoelectronic Properties for Investigation
PropertyExperimental TechniqueImportanceReferences
Absorption/Emission SpectraUV-Vis and Photoluminescence SpectroscopyDetermines the wavelengths of light a material interacts with, crucial for solar cells and OLEDs. mdpi.comrsc.org
HOMO/LUMO Energy LevelsCyclic Voltammetry (CV)Governs charge injection/extraction and the open-circuit voltage in solar cells.
Quantum YieldIntegrating Sphere MeasurementsMeasures the efficiency of light emission for OLED applications. mdpi.com
Charge Carrier MobilityTime-of-Flight (ToF), Field-Effect Transistor (FET) measurementsIndicates how efficiently charges move through the material, critical for all electronic devices. rsc.org

Computational Design of Novel Furoindole Architectures

Computational chemistry is a powerful tool for accelerating the discovery and development of new functional molecules. researchgate.net Applying these methods to this compound chemistry can provide deep insights and guide synthetic efforts.

Future computational work will likely involve:

Density Functional Theory (DFT) Calculations: Using DFT to model the geometric and electronic structures of known and hypothetical this compound derivatives. researchgate.net These calculations can predict HOMO/LUMO energies, absorption spectra, and electron density distributions, helping to identify promising candidates for synthesis. arxiv.org

In Silico Screening: Creating virtual libraries of this compound derivatives and using computational methods to rapidly screen them for desired properties, such as specific absorption wavelengths or high charge mobility. This can prioritize the most promising synthetic targets, saving time and resources.

Mechanism Elucidation: Using computational modeling to study the reaction pathways of novel synthetic transformations. This can help to optimize reaction conditions and understand unexpected outcomes. acs.org

Predicting Material Properties: Advanced simulations can predict how this compound-based molecules will pack in the solid state, which is a critical factor determining the performance of organic electronic materials.

By integrating computational design with synthetic chemistry, researchers can more efficiently navigate the vast chemical space of this compound derivatives to discover new materials and reactions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.